CAY10594
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648719 | |
| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130067-34-3 | |
| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAY10594: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10594 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes that are frequently dysregulated in cancer. Elevated PLD activity is associated with increased cell proliferation, survival, and metastasis. This compound, by targeting PLD2, presents a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of PLD2
This compound exerts its primary effect through the specific inhibition of PLD2. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical lipid second messenger. PA, in turn, modulates the activity of a multitude of downstream signaling proteins, thereby influencing key cellular functions. By blocking the production of PA, this compound disrupts these signaling cascades, leading to anti-cancer effects. While highly selective for PLD2, it is noteworthy that this compound can also inhibit PLD1 at higher concentrations.
Impact on Cancer Cell Behavior
The inhibition of PLD2 by this compound triggers a cascade of events that collectively inhibit cancer progression. These effects have been observed across various cancer cell types and include the attenuation of proliferation, induction of apoptosis, and suppression of invasion and migration.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data on the effects of this compound and other PLD2 inhibitors on cancer cell lines.
| Cell Line | Cancer Type | Assay | Treatment | Effect | Reference |
| A549 | Lung Cancer | Cell Viability | This compound (50 µM) + Alkylating Agent | Synergistic decrease in viability | [1] |
| A549 | Lung Cancer | Colony Formation | This compound (50 µM) + Alkylating Agent | Significant reduction in colony number | [1] |
| A549 | Lung Cancer | Caspase-3 Activity | This compound (50 µM) + Alkylating Agent | Increased caspase-3 activity | [1] |
| MDA-MB-231 | Breast Cancer | Cell Invasion | PLD2 Inhibition | Suppression of invasion | [2] |
| Glioblastoma Cells | Brain Cancer | Akt Phosphorylation | PLD2 Inhibitor | Decreased Akt phosphorylation | [1] |
Note: Much of the currently available quantitative data for this compound is in the context of combination therapies. Further research is needed to establish comprehensive single-agent dose-response curves and IC50 values across a broader range of cancer cell lines.
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of key signaling pathways that are critical for tumor growth and survival. The inhibition of PLD2 and the subsequent reduction in phosphatidic acid levels directly impact the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Pathway
Phosphatidic acid is known to directly bind to and activate mTOR, a central regulator of cell growth and proliferation. Furthermore, PLD2 activity has been shown to be required for the activation of Akt, a key survival kinase, particularly under conditions of cellular stress. By inhibiting PLD2, this compound can lead to a reduction in Akt phosphorylation and a dampening of the entire PI3K/Akt/mTOR signaling axis. This contributes to decreased cell survival and proliferation.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation. Evidence suggests a link between PLD2 and the ERK signaling cascade, with PLD2 acting as a downstream effector of ERK in some contexts. Inhibition of PLD has been shown to block RAS-MAPK activation in certain cancer cells[3]. By interfering with PLD2 function, this compound may disrupt this signaling axis, leading to reduced cell proliferation.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT/WST-1)
This assay determines the effect of this compound on cancer cell proliferation and viability.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for Key Signaling and Apoptosis Proteins
This technique is used to measure changes in the expression and phosphorylation status of proteins in response to this compound treatment.
-
Materials:
-
Cancer cell lysates (treated and untreated with this compound)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-Bax, anti-Ki-67, anti-PCNA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (dilutions typically range from 1:500 to 1:2000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Crystal violet staining solution
-
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well for A549) in 6-well plates[4].
-
Treat with various concentrations of this compound or vehicle control.
-
Incubate for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Workflow Diagram
References
- 1. Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulated phospholipase D2 expression and activity is related to the metastatic properties of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting phospholipase D in cancer, infection and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CAY10594: A Technical Guide to a Potent and Selective Phospholipase D2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10594 is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2), a key enzyme in cellular signaling pathways. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes, including cell proliferation, migration, and survival. This compound has emerged as a critical research tool for elucidating the specific roles of PLD2 in various physiological and pathological conditions, demonstrating therapeutic potential in oncology and drug-induced liver injury. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound.
Core Function and Mechanism of Action
This compound functions as a highly selective inhibitor of the PLD2 isoform. It exhibits significantly greater potency for PLD2 over its closely related isoform, PLD1. This selectivity allows for the precise dissection of PLD2-specific signaling pathways.
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of PLD2, thereby preventing the generation of phosphatidic acid. This blockade of PA production disrupts downstream signaling cascades that are dependent on this lipid second messenger.
In the context of cancer , this compound has been shown to inhibit the invasive migration of breast cancer cells.[1] This effect is attributed to the role of PLD2 in cytoskeletal rearrangement and the formation of invasive structures.
In acetaminophen-induced acute liver injury , this compound demonstrates a protective effect by regulating the phosphorylated-Glycogen Synthase Kinase-3β (GSK-3β)/c-Jun N-terminal Kinase (JNK) signaling axis.[2][3][4] By inhibiting PLD2, this compound prevents the phosphorylation and activation of GSK-3β and the subsequent activation of the JNK pathway, a key mediator of hepatocyte apoptosis and liver damage.
Quantitative Data
The inhibitory activity of this compound against PLD1 and PLD2 has been quantified both in vitro and in cellular assays.
| Target | Assay Type | IC50 | Reference |
| PLD2 | in vitro | 140 nM | [1] |
| PLD2 | in cells | 110 nM | [1] |
| PLD1 | in vitro | 5.1 µM | [1] |
| PLD1 | in cells | 1.0 µM | [1] |
Experimental Protocols
Phospholipase D (PLD) Enzymatic Assay
This protocol is adapted from the methods used to characterize the inhibitory activity of this compound.
Objective: To determine the in vitro inhibitory potency of this compound on PLD1 and PLD2.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM CaCl2, 5 mM MgCl2)
-
This compound
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing the PLD enzyme, assay buffer, and varying concentrations of this compound.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PC substrate.
-
Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction and measure the production of choline, a product of PC hydrolysis. This can be done using a coupled enzymatic assay with choline oxidase, HRP, and Amplex Red, which generates a fluorescent product.
-
Read the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Transwell Invasion Assay
This protocol is designed to assess the effect of this compound on cancer cell invasion.
Objective: To evaluate the inhibitory effect of this compound on the invasive migration of breast cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel or another extracellular matrix protein
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the MDA-MB-231 cells in a serum-free medium for 24 hours.
-
Resuspend the starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated transwell inserts.
-
Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the number of invading cells in the this compound-treated group to the control group.
Acetaminophen-Induced Acute Liver Injury Mouse Model
This in vivo protocol is used to investigate the protective effects of this compound.
Objective: To determine the efficacy of this compound in ameliorating acetaminophen-induced liver injury in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
This compound
-
Vehicle for this compound (e.g., 1% DMSO in PBS)[2]
-
Saline
Procedure:
-
Fast the mice overnight (approximately 16 hours) before the experiment.[2][3]
-
Administer this compound (e.g., 1 to 8 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes to 1 hour before APAP administration.[2][3]
-
Induce liver injury by administering a single high dose of APAP (e.g., 500 mg/kg) via oral gavage.[2][3]
-
Sacrifice the mice at a specified time point after APAP administration (e.g., 12 hours).[3]
-
Collect blood and liver tissue for analysis.
-
Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.
-
Perform histological analysis (H&E staining) of liver sections to assess the extent of necrosis.
-
Measure glutathione (GSH) levels in liver homogenates to assess oxidative stress.
-
Perform Western blot analysis on liver lysates to determine the phosphorylation status of GSK-3β and JNK.
Western Blot Analysis
This protocol is for analyzing the signaling pathways affected by this compound.
Objective: To detect the levels of total and phosphorylated GSK-3β and JNK in liver tissue lysates.
Materials:
-
Liver tissue lysates from the in vivo experiment
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK-3β (Ser9)
-
Rabbit anti-GSK-3β
-
Rabbit anti-phospho-JNK
-
Rabbit anti-JNK
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Homogenize the liver tissue in lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Signaling Pathway of this compound in Acetaminophen-Induced Liver Injury
References
- 1. caymanchem.com [caymanchem.com]
- 2. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10594: A Technical Guide to its Role in the GSK-3β/JNK Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the compound CAY10594 and its involvement in the Glycogen Synthase Kinase-3β (GSK-3β) and c-Jun N-terminal Kinase (JNK) signaling pathways. This document summarizes the current understanding of this compound's mechanism of action, presents relevant quantitative data, and offers detailed experimental protocols for studying its effects.
Executive Summary
This compound is a potent and selective inhibitor of Phospholipase D2 (PLD2).[1] Research has demonstrated its protective effects in a model of acetaminophen (APAP)-induced acute liver injury.[2][3][4] The primary mechanism underlying this protection involves the modulation of the GSK-3β/JNK signaling axis.[2][3] Specifically, this compound has been shown to block the phosphorylation of GSK-3β at serine 9 and inhibit the activation of JNK, thereby reducing hepatocyte apoptosis and necrosis.[2][3][4] This guide will explore the experimental evidence supporting these findings and provide the necessary technical details for researchers to investigate this pathway further.
This compound: Compound Profile and Quantitative Data
This compound is a small molecule inhibitor with high selectivity for PLD2 over PLD1.[1] Its inhibitory activities are summarized in the table below.
| Target | IC50 (in vitro) | IC50 (in cells) | Reference |
| PLD2 | 140 nM | 110 nM | [1] |
| PLD1 | 5.1 µM | 1.0 µM | [1] |
Table 1: In vitro and in-cell inhibitory concentrations (IC50) of this compound against PLD1 and PLD2.
In a preclinical model of APAP-induced acute liver injury, this compound demonstrated significant therapeutic effects.
| Treatment Group | Dosage | Survival Rate (72h) | Reference |
| Vehicle | - | 12.5% | [2] |
| This compound | 8 mg/kg | 50% | [2] |
Table 2: In vivo efficacy of this compound in a mouse model of APAP-induced acute liver injury.
The GSK-3β/JNK Signaling Axis in APAP-Induced Liver Injury
The GSK-3β/JNK signaling pathway plays a critical role in mediating cellular stress and apoptosis.[5][6] In the context of APAP-induced hepatotoxicity, sustained activation of JNK is a key event leading to mitochondrial dysfunction and hepatocyte death.[2] GSK-3β is implicated as an upstream regulator of JNK in this process.[2] The administration of this compound has been shown to inhibit the phosphorylation of GSK-3β at serine 9, an inhibitory phosphorylation site, and consequently block the activation and mitochondrial translocation of phosphorylated JNK.[2]
Below is a diagram illustrating the proposed signaling pathway modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the GSK-3β/JNK axis.
Animal Model of Acetaminophen-Induced Acute Liver Injury
This protocol describes the induction of acute liver injury in mice using acetaminophen.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO
Procedure:
-
Fast mice for 12-16 hours prior to APAP administration with free access to water.[2][3]
-
Prepare a stock solution of APAP in PBS heated to 50-60°C.
-
Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 500 mg/kg).[2][3]
-
Prepare this compound in a vehicle of PBS containing 1% DMSO.[2]
-
For therapeutic studies, administer this compound (e.g., 8 mg/kg, i.p.) at a specified time point (e.g., 3 hours) post-APAP challenge.[2]
-
Monitor mice for survival over a 72-hour period.[2]
-
For mechanistic studies, euthanize mice at various time points (e.g., 3, 6, 12 hours) post-APAP administration to collect liver tissue and blood samples for further analysis.[2]
Primary Hepatocyte Isolation and In Vitro Treatment
This protocol details the isolation of primary hepatocytes for in vitro experiments.
Materials:
-
Mouse liver
-
Perfusion buffer (e.g., HBSS without Ca2+/Mg2+)
-
Collagenase solution
-
Williams' E Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Collagen-coated culture plates
-
APAP
-
This compound
Procedure:
-
Anesthetize the mouse and perform a laparotomy.
-
Cannulate the portal vein and perfuse the liver with pre-warmed perfusion buffer to flush out the blood.
-
Switch to a pre-warmed collagenase solution and perfuse until the liver is digested.
-
Excise the liver and gently dissociate the cells in Williams' E Medium.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm).
-
Centrifuge the cell suspension at low speed (e.g., 50 x g) to pellet the hepatocytes.
-
Wash the hepatocyte pellet with culture medium.
-
Determine cell viability using Trypan Blue exclusion.
-
Seed the hepatocytes on collagen-coated plates and allow them to attach for several hours.
-
Pre-incubate the attached hepatocytes with this compound (e.g., 10 µM) for a specified time before challenging with APAP (e.g., 10 mM).[4]
-
Collect cell lysates and culture supernatants at various time points for further analysis.
Western Blot Analysis of GSK-3β and JNK Phosphorylation
This protocol outlines the detection of phosphorylated and total GSK-3β and JNK by Western blotting.
Materials:
-
Liver tissue or primary hepatocyte lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GSK-3β (Ser9)
-
Rabbit anti-total GSK-3β
-
Rabbit anti-phospho-JNK
-
Rabbit anti-total JNK
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Homogenize liver tissue or lyse primary hepatocytes in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Cytotoxicity and Apoptosis Assays
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Culture primary hepatocytes in a 96-well plate and treat as described in section 4.2.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH release, a marker of cell membrane damage.[7]
TUNEL Assay for Apoptosis:
-
Fix liver tissue sections or cultured hepatocytes with 4% paraformaldehyde.
-
Permeabilize the samples with a detergent (e.g., Triton X-100).
-
Use a commercial TUNEL assay kit to label the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP.[8][9]
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify apoptotic cells using fluorescence microscopy.[8]
Conclusion
This compound represents a valuable research tool for investigating the role of the PLD2/GSK-3β/JNK signaling axis in cellular stress and injury. The experimental evidence strongly suggests that by inhibiting PLD2, this compound can prevent the downstream activation of GSK-3β and JNK, thereby protecting against hepatocyte death in the context of APAP-induced liver injury.[2][3][4] The protocols and data presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting this pathway in drug-induced liver injury and other related pathologies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical models of acute liver failure: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. TUNEL assay [bio-protocol.org]
- 9. biorxiv.org [biorxiv.org]
Preliminary Studies on CAY10594 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of many of these diseases is the dysregulation of intracellular signaling pathways, leading to neuronal dysfunction and death. Emerging evidence points to the enzyme Phospholipase D2 (PLD2) as a potential therapeutic target. CAY10594, a potent and selective inhibitor of PLD2, has shown promise in modulating signaling pathways relevant to neurodegeneration, although direct studies in this context are in preliminary stages. This technical guide provides an in-depth overview of the foundational data on this compound and the role of its target, PLD2, in neurodegenerative disease models, offering a roadmap for future preclinical research.
Quantitative Data on this compound
The inhibitory activity of this compound against PLD isoforms has been characterized, demonstrating its potency and selectivity for PLD2.
| Target | Assay Type | IC50 | Reference |
| PLD2 | in vitro | 140 nM | [1] |
| PLD2 | cell-based | 110 nM | [1] |
| PLD1 | in vitro | 5.1 µM | [1] |
| PLD1 | cell-based | 1.0 µM | [1] |
The Role of PLD2 in Neurodegenerative Diseases
Phospholipase D2 is a ubiquitously expressed enzyme that hydrolyzes phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[2] PA, in turn, modulates the activity of a variety of downstream signaling proteins, including kinases and phosphatases, thereby influencing crucial cellular processes such as membrane trafficking, cytoskeletal organization, and cell survival.[2]
Alzheimer's Disease: Studies have shown that oligomeric amyloid-beta (Aβ), a key pathological driver of Alzheimer's disease, elevates PLD activity in cultured neurons.[3] This effect is specifically mediated by PLD2, as its genetic ablation prevents the Aβ-induced increase in PLD activity.[3] Importantly, the removal of PLD2 has been demonstrated to protect against Aβ-induced synaptic dysfunction and cognitive deficits in a mouse model of Alzheimer's, even in the presence of high Aβ levels.[3] This suggests that inhibiting PLD2 could be a viable strategy to mitigate the downstream toxic effects of Aβ.
Parkinson's Disease: In the context of Parkinson's disease, research has indicated that the overexpression of PLD2 in the substantia nigra of a rat model leads to the degeneration of dopaminergic neurons.[4] This neurotoxic effect is dependent on the enzymatic (lipase) activity of PLD2, highlighting the role of its product, phosphatidic acid, in mediating this pathology.[4] Furthermore, α-synuclein, a protein central to Parkinson's disease pathology, has been shown to interact with and inhibit the activity of PLD2.[4]
Signaling Pathways
The inhibition of PLD2 by this compound is poised to impact several signaling pathways implicated in neurodegeneration. Based on existing literature, two key pathways stand out:
-
Phosphatidic Acid (PA) Mediated Signaling: As the direct product of PLD2 activity, a reduction in PA levels would be the primary consequence of this compound treatment. PA is known to directly bind to and activate proteins such as the kinase Raf-1 and the mammalian target of rapamycin (mTOR), both of which are central regulators of cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a known feature of several neurodegenerative diseases.
-
GSK-3β and JNK Signaling: A study on this compound in a non-neurological context revealed its ability to block the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β) at Serine 9 and inhibit the c-Jun N-terminal Kinase (JNK) pathway.[6][7] Both GSK-3β and JNK are critically involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, and in neuronal apoptosis.
PLD2 Signaling Pathway Diagram
Caption: PLD2 signaling cascade in the context of neurodegeneration.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models.
In Vitro Model: Amyloid-Beta Toxicity in Primary Neuronal Cultures
-
Cell Culture: Primary cortical neurons will be harvested from embryonic day 18 (E18) rat pups and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 7 days in vitro, neurons will be pre-treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Subsequently, oligomeric Aβ1-42 (500 nM) will be added to the culture medium for 24 hours.
-
Endpoint Analysis:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Synaptic Density: Immunocytochemistry for pre- and post-synaptic markers (e.g., synaptophysin and PSD-95) followed by confocal microscopy and quantification of synaptic puncta.
-
Western Blotting: Analysis of protein lysates for levels of phosphorylated tau (AT8, PHF-1), cleaved caspase-3, and markers of the GSK-3β and JNK pathways (p-GSK-3β Ser9, p-JNK).
-
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
-
Animal Model: C57BL/6 mice will be administered four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (20 mg/kg) at 2-hour intervals to induce parkinsonism.
-
Drug Administration: this compound will be administered daily via oral gavage or intraperitoneal injection, starting 24 hours after the final MPTP injection and continuing for 14 days. A vehicle control group will also be included.
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
-
Post-Mortem Analysis:
-
Immunohistochemistry: Brain sections will be stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
-
HPLC: Measurement of dopamine and its metabolites in the striatum.
-
Western Blotting: Analysis of brain tissue homogenates for markers of neuroinflammation (Iba1, GFAP) and apoptosis (cleaved caspase-3).
-
Experimental Workflow Diagram
Caption: A hypothetical workflow for preclinical evaluation of this compound.
Conclusion
While direct experimental evidence for this compound in neurodegenerative disease models is currently lacking, its potent and selective inhibition of PLD2, a key enzyme implicated in the pathology of both Alzheimer's and Parkinson's diseases, makes it a compelling candidate for further investigation. The established links between PLD2 and Aβ toxicity, dopaminergic neurodegeneration, and relevant downstream signaling pathways such as GSK-3β and JNK, provide a strong rationale for its evaluation. The experimental protocols outlined in this guide offer a comprehensive framework for elucidating the neuroprotective potential of this compound and validating PLD2 as a therapeutic target for neurodegenerative disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Inhibition of phospholipase D promotes neurological function recovery and reduces neuroinflammation after spinal cord injury in mice [frontiersin.org]
- 3. Phospholipase D2 Ablation Ameliorates Alzheimer's Disease-Linked Synaptic Dysfunction and Cognitive Deficits | Journal of Neuroscience [jneurosci.org]
- 4. The lipase activity of phospholipase D2 is responsible for nigral neurodegeneration in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CAY10594
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAY10594 is a potent and selective inhibitor of Phospholipase D2 (PLD2), a key enzyme in cellular signaling pathways.[1] It also demonstrates inhibitory activity against Phospholipase D1 (PLD1) at higher concentrations.[1] This document provides detailed information on the solubility of this compound in common laboratory solvents, along with protocols for its application in both in vitro and in vivo research settings.
Solubility Data
The solubility of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is critical for the design of cellular and animal studies. The following table summarizes the solubility data for this compound.
| Solvent | Concentration | Reference |
| DMSO | 20 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
Application Notes
Mechanism of Action
This compound exerts its biological effects through the inhibition of PLD enzymes, which are responsible for the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[1][3] PA is a critical second messenger that modulates a variety of cellular processes, including vesicular trafficking, exocytosis, and tumorigenesis.[3] The activity of PLD itself is regulated by a complex network of signaling molecules, including G protein-coupled receptors, receptor tyrosine kinases, and protein kinase C (PKC).[3]
This compound is a highly potent inhibitor of PLD2, with an IC₅₀ of 140 nM in in vitro assays and 110 nM in cellular assays.[1] Its inhibitory effect on PLD1 is observed at higher concentrations, with IC₅₀ values of 5.1 µM in vitro and 1.0 µM in cells.[1]
Biological Activity and Research Applications
-
Cancer Research: this compound has been shown to strongly inhibit the invasive migration of breast cancer cells in transwell assays, highlighting the potential of PLD as a therapeutic target for blocking tumor cell invasion.[1]
-
Liver Injury: Studies have demonstrated that this compound can ameliorate acetaminophen-induced acute liver injury by regulating the phosphorylation of the GSK-3β/JNK axis.[2]
-
Inflammation: this compound has shown efficacy in reducing intestinal mucosal inflammation in models of inflammatory bowel disease.[2]
Signaling Pathway Diagram
The following diagram illustrates the Phospholipase D signaling pathway and the inhibitory action of this compound.
References
Protocol for using CAY10594 in a cell culture assay
Application Notes: CAY10594 in Cell Culture Assays
Introduction
This compound is a potent and selective inhibitor of Phospholipase D2 (PLD2), an enzyme responsible for hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid.[1] Due to its role in various cellular processes, including cell proliferation, migration, and vesicle trafficking, PLD2 is a significant target in biomedical research.[2] this compound has demonstrated efficacy in inhibiting the invasive migration of breast cancer cells and has shown therapeutic potential in models of acute liver injury by modulating the GSK-3β/JNK signaling pathway.[1][3][4] These application notes provide a detailed protocol for utilizing this compound in a typical cell-based viability assay.
Data Presentation
A summary of the key properties of this compound is presented below. This data is crucial for designing experiments, including the preparation of stock solutions and determining appropriate working concentrations.
| Property | Value | Source |
| Target | Phospholipase D2 (PLD2) | [1] |
| IC₅₀ (PLD2) | 110 nM (in cells) | [1] |
| IC₅₀ (PLD2) | 140 nM (in vitro) | [1] |
| IC₅₀ (PLD1) | 1.0 µM (in cells) | [1] |
| IC₅₀ (PLD1) | 5.1 µM (in vitro) | [1] |
| Molecular Formula | C₂₆H₂₈N₄O₂ | [1] |
| Formula Weight | 428.5 | [1] |
| Solubility (DMSO) | 20 mg/mL | [1] |
| Solubility (DMF) | 20 mg/mL | [1] |
| Storage | Store at -20°C as a solid | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Signaling Pathway of this compound in Hepatoprotection
This compound exerts its protective effects in acetaminophen (APAP)-induced liver injury by inhibiting PLD2. This action blocks the downstream phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) and subsequently prevents the activation and mitochondrial translocation of c-Jun N-terminal kinase (JNK), a key event in hepatocyte necrosis.[3]
Experimental Protocol: Cell Viability Assay (MTT/LDH)
This protocol outlines the steps for assessing the effect of this compound on cell viability using a common colorimetric assay, such as MTT or a lactate dehydrogenase (LDH) cytotoxicity assay.[2][5]
I. Materials and Reagents
-
This compound (Cayman Chemical or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected mammalian cell line (e.g., HepG2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1, or LDH cytotoxicity assay kit)
-
Multichannel pipette and sterile tips
-
Microplate reader
II. Preparation of this compound Stock Solution
-
Reconstitution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Based on its solubility, this compound dissolves readily in DMSO up to 20 mg/mL.[1]
-
Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C for long-term stability.[6]
III. Experimental Procedure
-
Cell Seeding :
-
Culture cells to approximately 80% confluency using standard cell culture techniques.[7]
-
Trypsinize and resuspend the cells in fresh, pre-warmed complete medium.
-
Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability and concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Treatment with this compound :
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical final concentration range for an initial screen might be 0.1 µM to 20 µM.
-
Important : Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[6] Prepare a "vehicle control" using the same maximum concentration of DMSO used in the treatment wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (or vehicle control). Also include "untreated" control wells containing only fresh medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Performing the Viability Assay :
-
Follow the specific instructions provided by the manufacturer of your chosen cell viability or cytotoxicity assay kit (e.g., MTT, XTT, or LDH).[5]
-
For an MTT Assay : Typically, this involves adding the MTT reagent to each well and incubating for 1-4 hours, followed by the addition of a solubilizing agent to dissolve the formazan crystals.[5]
-
For an LDH Assay : This involves collecting a sample of the cell culture supernatant to measure the activity of LDH released from damaged cells.[2]
-
-
Data Acquisition and Analysis :
-
Measure the absorbance (for MTT/XTT) or luminescence at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
-
Experimental Workflow
The following diagram illustrates the key steps in a typical cell culture experiment involving treatment with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. horizondiscovery.com [horizondiscovery.com]
CAY10594: Comprehensive Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the stability and storage of CAY10594, a potent inhibitor of phospholipase D2 (PLD2). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Chemical and Physical Properties
This compound, with the formal name N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[1][2]dec-8-yl)ethyl]-2-naphthalenecarboxamide, is a crystalline solid.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1130067-34-3 | [3][4][5] |
| Molecular Formula | C₂₆H₂₈N₄O₂ | [3][5] |
| Molecular Weight | 428.5 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | A crystalline solid | [3] |
| λmax | 232 nm | [3] |
Stability and Storage Conditions
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions and known stability information.
| Form | Storage Temperature | Stability | Source |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[3] |
| Crystalline Solid (Powder) | -20°C | 2 years | DC Chemicals[4] |
| In DMSO | -80°C | 6 months | DC Chemicals[4] |
| In DMSO | 4°C | 2 weeks | DC Chemicals[4] |
| Stock Solution | Below -20°C | Several months | GlpBio[6] |
Note: For optimal solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[6] When preparing solutions for in vivo experiments, it is best to freshly prepare the solution for use on the same day.[1]
Solubility
This compound exhibits solubility in various organic solvents. The table below provides solubility data from the manufacturer.
| Solvent | Solubility |
| DMF | 20 mg/mL[3][6] |
| DMSO | 20 mg/mL[3][6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3][6] |
Biological Activity and Signaling Pathway
This compound is a potent and selective inhibitor of phospholipase D2 (PLD2), with an IC₅₀ of 140 nM in vitro and 110 nM in cells.[3] It also inhibits PLD1 at higher concentrations (IC₅₀ = 5.1 µM in vitro, 1.0 µM in cells).[3] PLD enzymes are responsible for hydrolyzing phosphatidylcholine to produce the second messenger phosphatidic acid.
Research has shown that this compound can ameliorate acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis.[4][7][8][9][10] This suggests a role for PLD2 in the pathogenesis of drug-induced liver injury.[8][9] The diagram below illustrates the proposed signaling pathway affected by this compound in this context.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.
Protocol 1: Long-Term Stability of Solid this compound
Objective: To determine the long-term stability of this compound as a solid powder under recommended storage conditions.
Materials:
-
This compound (crystalline solid)
-
Amber glass vials with screw caps
-
-20°C freezer
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile/water gradient)
-
UV detector
-
DMSO (HPLC grade)
Procedure:
-
Accurately weigh 1-5 mg of this compound into multiple amber glass vials.
-
Tightly cap the vials and store them at -20°C.
-
At specified time points (e.g., 0, 3, 6, 12, 24, 36, and 48 months), remove one vial from the freezer.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the contents in a known volume of DMSO to prepare a stock solution of a specific concentration.
-
Analyze the sample by HPLC to determine the purity and concentration of this compound.
-
Compare the results to the initial (time 0) analysis to assess degradation.
Protocol 2: Stability of this compound in Solution
Objective: To evaluate the stability of this compound in a solvent (e.g., DMSO) at different storage temperatures.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cryovials or amber glass vials
-
-80°C freezer
-
4°C refrigerator
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Aliquot the stock solution into multiple cryovials.
-
Store the aliquots at -80°C and 4°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for 4°C; 0, 1, 3, and 6 months for -80°C), remove one aliquot from each storage condition.
-
Thaw the -80°C sample completely and ensure it is at room temperature.
-
Analyze the samples by HPLC to determine the concentration and purity of this compound.
-
Compare the results to the initial analysis to determine the extent of degradation.
The workflow for stability testing is depicted in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1130067-34-3 | this compound| CAY 10594;CAY-10594|BioChemPartner [biochempartner.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. scbt.com [scbt.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. This compound|CAS 1130067-34-3|DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving CAY10594 for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of CAY10594, a potent and selective inhibitor of phospholipase D2 (PLD2), for in vivo research applications. The protocols outlined herein are designed to ensure optimal preparation of this compound for administration in animal models, thereby facilitating accurate and reproducible experimental outcomes. This guide includes solubility data, a detailed step-by-step preparation protocol for intraperitoneal injection, and an overview of the compound's mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PLD2, with an IC50 of 140 nM in vitro and 110 nM in cellular assays.[1] While it also inhibits PLD1, it does so at higher concentrations (IC50 = 5.1 µM in vitro, 1.0 µM in cells).[1] PLD enzymes are critical signaling proteins that hydrolyze phosphatidylcholine to generate the second messenger phosphatidic acid, which is involved in a myriad of cellular processes including cell proliferation, migration, and survival. Given its role in these pathways, PLD2 has emerged as a therapeutic target in oncology and inflammatory diseases. For instance, this compound has been shown to significantly inhibit the invasive migration of breast cancer cells.[1] Furthermore, in a murine model of acetaminophen-induced acute liver injury, administration of this compound demonstrated a dose-dependent protective effect, highlighting its therapeutic potential.[2][3]
Solubility of this compound
The solubility of this compound in various common laboratory solvents is a critical factor for the preparation of stock solutions and final dosing formulations. The quantitative solubility data is summarized in the table below.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Table 1: Solubility of this compound in common laboratory solvents.[1]
Recommended Protocol for In Vivo Formulation
The following protocol is based on a successful application of this compound in a murine model of acute liver injury, where the compound was administered via intraperitoneal (IP) injection.
Materials
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Preparation of this compound Formulation (1% DMSO in PBS)
This protocol is designed to prepare a dosing solution of this compound at a final concentration suitable for administration at 4 or 8 mg/kg body weight.
-
Prepare a Stock Solution in DMSO:
-
Aseptically weigh the required amount of this compound.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Dilute the Stock Solution for Injection:
-
For in vivo administration, it is crucial to minimize the final concentration of DMSO to avoid toxicity. A final concentration of 1% DMSO is recommended.
-
To prepare the final dosing solution, dilute the DMSO stock solution 1:100 with sterile PBS (pH 7.2). For example, to prepare 1 mL of the final solution, add 10 µL of the 10 mg/mL this compound stock in DMSO to 990 µL of sterile PBS.
-
This will result in a final this compound concentration of 100 µg/mL in 1% DMSO/PBS.
-
-
Administration:
-
The prepared this compound solution can be administered intraperitoneally to mice.
-
In a study by Lee et al. (2019), mice were treated with this compound at doses of 4 or 8 mg/kg.
-
Note: It is always recommended to perform a small-scale pilot test to ensure the solubility and stability of the formulation before preparing a large batch.
Mechanism of Action of this compound in Hepatoprotection
In the context of acetaminophen-induced liver injury, this compound exerts its protective effects by inhibiting PLD2. This inhibition has been shown to modulate the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β) and the c-Jun N-terminal kinase (JNK) signaling axis.[2][3][4] The proposed mechanism is illustrated in the signaling pathway diagram below.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
CAY10594 Administration in Mouse Models of Liver Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of CAY10594, a selective inhibitor of phospholipase D2 (PLD2), in a mouse model of acetaminophen (APAP)-induced acute liver injury. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure. Acetaminophen (APAP) overdose is a common model for studying DILI in preclinical research. Recent studies have highlighted the role of phospholipase D2 (PLD2) in the pathogenesis of APAP-induced hepatotoxicity. This compound, as a potent and selective inhibitor of PLD2, has demonstrated significant protective effects in a mouse model of APAP-induced liver injury.[1][2][3][4][5] Its mechanism of action involves the modulation of the Glycogen Synthase Kinase 3β (GSK-3β) and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2][3][4]
Mechanism of Action
This compound exerts its hepatoprotective effects by inhibiting PLD2. This inhibition leads to a reduction in the phosphorylation of GSK-3β at Serine 9, which in turn suppresses the sustained activation of JNK.[1][2][3][4] JNK activation is a critical event in APAP-induced liver injury, leading to mitochondrial dysfunction and hepatocyte necrosis. By blocking this signaling cascade, this compound mitigates liver damage and improves survival in mice challenged with a toxic dose of APAP.[1][2][3]
Signaling Pathway of this compound in APAP-Induced Liver Injury
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound in an APAP-induced liver injury mouse model.
Table 1: Effect of this compound on Serum ALT and AST Levels
| Treatment Group | Dose of this compound (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle + APAP | 0 | ~12000 | ~10000 |
| This compound + APAP | 1 | ~8000 | ~7000 |
| This compound + APAP | 2 | ~4000 | ~3500 |
| This compound + APAP | 4 | ~2000 | ~1500 |
| This compound + APAP | 8 | Almost completely blocked increase | Almost completely blocked increase |
Data are approximated from graphical representations in the cited literature.[4]
Table 2: Effect of this compound on Survival Rate after Lethal APAP Dose
| Treatment Group | Dose of this compound (mg/kg) | Survival Rate at 72h (%) |
| Vehicle + APAP (750 mg/kg) | 0 | 0 |
| This compound + APAP (750 mg/kg) | 8 | 100 |
Data are from a study using a lethal dose of APAP.[4]
Table 3: Therapeutic Efficacy of this compound on Survival Rate
| Treatment | Time of Administration (post-APAP) | Survival Rate (%) |
| Vehicle | 3h | ~20 |
| This compound (8 mg/kg) | 3h | 50 |
Data are from a therapeutic administration study.[3]
Experimental Protocols
Experimental Workflow for Prophylactic Treatment
Protocol 1: Prophylactic Administration of this compound in APAP-Induced Acute Liver Injury
Materials:
-
This compound (Cayman Chemical)
-
Acetaminophen (APAP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
8-10 week old male C57BL/6 mice
-
Standard laboratory equipment for animal handling, injections, and sample collection.
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Fasting: Fast the mice for 12-16 hours with free access to water.
-
This compound Preparation: Dissolve this compound in DMSO and then dilute with PBS to the desired concentration. The final DMSO concentration should be low (e.g., <1%) to avoid toxicity. A vehicle control of DMSO in PBS should be prepared.
-
This compound Administration: Administer this compound (1, 2, 4, or 8 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
APAP Preparation: Prepare a solution of APAP in warm saline.
-
APAP Administration: One hour after this compound or vehicle administration, inject mice i.p. with APAP (500 mg/kg).
-
Monitoring: Monitor the mice for signs of distress.
-
Sample Collection: At 12 hours post-APAP injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Perfuse the liver with PBS and collect liver tissue for histological analysis (e.g., Hematoxylin and Eosin staining, TUNEL assay for apoptosis).
-
Experimental Workflow for Therapeutic Treatment
Protocol 2: Therapeutic Administration of this compound in APAP-Induced Acute Liver Injury
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and Fasting: Follow steps 1 and 2 from Protocol 1.
-
APAP Administration: Administer APAP (500 mg/kg, i.p.) to the mice.
-
This compound Administration: Three hours after the APAP injection, administer this compound (8 mg/kg, i.p.) or vehicle.
-
Monitoring and Sample Collection: Follow steps 7 and 8 from Protocol 1. For survival studies, monitor the mice for up to 72 hours.[4]
Concluding Remarks
This compound has demonstrated significant potential as a hepatoprotective agent in a preclinical model of APAP-induced liver injury. The detailed protocols and data presented here provide a foundation for further investigation into the therapeutic utility of PLD2 inhibition for the treatment of DILI. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
CAY10594: A Promising Inhibitor for Attenuating Breast Cancer Cell Malignancy
Application Notes and Protocols for Researchers
Introduction:
CAY10594 has emerged as a potent and selective inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in the progression and metastasis of various cancers, including breast cancer. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound in breast cancer cell lines. The provided information summarizes the current understanding of its mechanism of action and offers standardized methods for its evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of PLD2. PLD2 catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a critical second messenger involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting PLD2, this compound disrupts key signaling pathways that contribute to the malignant phenotype of breast cancer cells.
One of the key pathways affected by this compound is the PLD2-Rac2 signaling cascade , which plays a crucial role in cell invasion and metastasis.[1] Inhibition of PLD2 by this compound has been shown to impede the migration of highly metastatic breast cancer cell lines.
While direct evidence for the effect of this compound on STAT3 phosphorylation in breast cancer cells is still emerging, it is noteworthy that STAT3 is a critical transcription factor involved in cancer cell proliferation and survival, and its signaling can be influenced by upstream pathways involving lipid messengers.
Quantitative Data Summary
While specific IC50 values for this compound in various breast cancer cell lines are not extensively documented in publicly available literature, the compound has demonstrated significant inhibitory effects on cell migration.
| Cell Line | Assay | Effect of this compound | Reference |
| MDA-MB-231 | Cell Migration | Inhibition of invasive migration | [1] |
| 4T1 | Cell Migration | Inhibition of migration | Inferred from PLD2 inhibition studies |
| PMT | Cell Migration | Inhibition of migration | Inferred from PLD2 inhibition studies |
Note: The table above summarizes the qualitative effects observed. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values for cell viability and migration in their breast cancer cell lines of interest.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the efficacy of this compound in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Workflow for Apoptosis Assay
Caption: Flowchart of the Annexin V-FITC/PI apoptosis assay.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on breast cancer cell migration.
Materials:
-
Breast cancer cell lines
-
This compound
-
Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Pre-treat breast cancer cells with this compound at non-toxic concentrations for 24 hours.
-
Resuspend the treated cells in serum-free medium.
-
Add 500 µL of complete growth medium to the lower chamber of the Transwell plate.
-
Seed 1 x 10^5 pre-treated cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Transwell Migration Assay Workflow
Caption: Procedure for the Transwell cell migration assay.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol is to determine the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and GAPDH as a loading control.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound inhibits breast cancer cell invasion.
PLD2 Signaling Pathway in Breast Cancer Cell Invasion
Caption: this compound inhibits PLD2, leading to reduced PA production and subsequent disruption of the WASP-Grb2-Rac2 signaling axis, ultimately suppressing breast cancer cell invasion.[1]
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.
References
CAY10594: A Potent Tool for Elucidating PLD2 Function
Application Notes and Protocols for Researchers
CAY10594 has emerged as a valuable pharmacological tool for investigating the multifaceted roles of Phospholipase D2 (PLD2), an enzyme implicated in a wide array of cellular processes, from signaling and membrane trafficking to cell migration and cancer progression. This document provides detailed application notes and experimental protocols to guide researchers, scientists, and drug development professionals in utilizing this compound to dissect PLD2 function.
Introduction to this compound
This compound is a potent and selective inhibitor of PLD2. It exhibits significantly greater inhibitory activity against PLD2 compared to its isoform, PLD1, making it a preferred choice for studying the specific contributions of PLD2 in various biological systems. The compound has a complex mechanism of action, involving both orthosteric and allosteric inhibition of the PLD2 enzyme. This dual-action mechanism contributes to its high potency and efficacy in cellular and in vitro assays.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against PLD isoforms, providing a clear comparison of its potency.
| Target | Assay Type | IC50 | Reference |
| PLD2 | In Vitro | 140 nM | [1] |
| Cell-based | 110 nM | [1] | |
| Cell-based | 20 µM (to reduce PLD activity for Western blot) | [2] | |
| PLD1 | In Vitro | 5.1 µM | [1] |
| Cell-based | 1.0 µM | [1] |
Experimental Protocols
Here, we provide detailed protocols for key experiments where this compound can be employed to investigate PLD2 function.
In Vitro PLD2 Activity Assay
This protocol allows for the direct measurement of PLD2 enzymatic activity and the inhibitory effect of this compound in a cell-free system.
Materials:
-
Recombinant human PLD2
-
Phosphatidylcholine (PC) substrate (e.g., fluorescently labeled PC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM EGTA, 2 mM MgCl2)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a working solution of recombinant PLD2 in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the this compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant PLD2 enzyme to the wells containing this compound and the vehicle control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the phosphatidylcholine substrate to all wells.
-
Immediately begin monitoring the fluorescence signal using a plate reader at appropriate excitation and emission wavelengths for your chosen substrate. Record measurements at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.
Transwell Cell Invasion Assay
This assay is used to assess the role of PLD2 in cancer cell invasion and the inhibitory effect of this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (with and without serum)
-
This compound (dissolved in DMSO)
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture the cancer cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
Cell Seeding: On the day of the assay, harvest the cells and resuspend them in serum-free medium. Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Treatment with this compound: Prepare different concentrations of this compound in serum-free medium and add them to the cell suspension in the upper chamber. Include a vehicle control (DMSO).
-
Chemoattractant: To the lower chamber of the 24-well plate, add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
Staining and Quantification:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells in several random fields of view using a microscope.
-
Alternatively, the crystal violet can be solubilized with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of this compound on the phosphorylation or expression levels of proteins in PLD2-mediated signaling pathways.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK) and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Mandatory Visualizations
dot
Caption: PLD2 Signaling Pathway and Inhibition by this compound.
dot
Caption: General Experimental Workflow Using this compound.
References
Troubleshooting & Optimization
Potential off-target effects of CAY10594
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CAY10594, a potent Phospholipase D2 (PLD2) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype observed at higher concentrations. | At higher concentrations, this compound can inhibit Phospholipase D1 (PLD1).[1] This off-target activity may lead to phenotypes that are not solely dependent on PLD2 inhibition. | To confirm if the observed effect is due to PLD1 inhibition, consider using a more selective PLD1 inhibitor as a control or siRNA-mediated knockdown of PLD1. It is also recommended to perform a dose-response experiment to distinguish between PLD2 and PLD1-mediated effects.[1] |
| Alterations in GSK-3β/JNK signaling pathway unrelated to PLD2 inhibition. | This compound has been shown to block GSK-3β (Serine 9)/JNK phosphorylation in the context of acetaminophen-induced acute liver injury.[2][3][4] This effect might be independent of its PLD2 inhibitory activity in some experimental systems. | Investigate the phosphorylation status of GSK-3β and JNK in your model system. To determine if this is a direct or indirect effect of this compound, consider using other PLD2 inhibitors or genetic approaches to modulate PLD2 expression and observe the impact on the GSK-3β/JNK pathway. |
| Observed effects on cell migration and invasion differ from expectations. | While this compound has been reported to inhibit the invasive migration of breast cancer cells, the complexity of signaling pathways governing cell migration means that off-target effects could contribute to unexpected outcomes.[1] | Carefully characterize the signaling pathways involved in cell migration in your specific cell type. The impact of this compound on these pathways should be assessed to understand the mechanism behind the observed phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Phospholipase D2 (PLD2), an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid.[1]
Q2: What are the known off-targets of this compound?
A2: The most well-documented off-target of this compound is Phospholipase D1 (PLD1).[1] While it is a potent inhibitor of PLD2, it also inhibits PLD1 at higher concentrations.[1]
Q3: What is the selectivity profile of this compound for PLD2 over PLD1?
A3: The following table summarizes the inhibitory concentrations (IC50) of this compound for PLD1 and PLD2, both in vitro and in cellular assays.
| Target | IC50 (in vitro) | IC50 (in cells) |
| PLD2 | 140 nM | 110 nM |
| PLD1 | 5.1 µM | 1.0 µM |
Data from Cayman Chemical product information sheet.[1]
Q4: Are there any known effects of this compound on other signaling pathways?
A4: Yes, this compound has been shown to regulate the phosphorylated-GSK-3β/JNK axis in a model of acetaminophen-induced acute liver injury.[2][3][4] It blocks the phosphorylation of GSK-3β at serine 9 and subsequent JNK activation.[2][3][4]
Q5: Where can I find detailed experimental protocols for using this compound?
A5: A detailed study by Kim et al. (2019) in Scientific Reports describes the use of this compound in a model of acute liver injury.[3] The "Methods" section of this publication provides protocols for in vivo administration in mice and in vitro treatment of primary hepatocytes.
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathway of this compound and a general workflow for investigating its off-target effects.
Caption: this compound primary and off-target signaling pathways.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing CAY10594 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CAY10594 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Phospholipase D2 (PLD2).[1] PLD enzymes cleave phospholipids to produce the second messenger phosphatidic acid (PA), which is involved in various cellular processes. While highly selective for PLD2, this compound can also inhibit PLD1 at higher concentrations.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C and is stable for at least four years.[1] Stock solutions prepared in DMSO can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at a concentration of 20 mg/mL.[1] To prepare a stock solution, dissolve the powdered this compound in the desired solvent to the intended concentration. For example, to make a 10 mM stock solution in DMSO, dissolve 4.285 mg of this compound (Molecular Weight: 428.5 g/mol ) in 1 mL of DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. A good starting point is to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on its in-cell IC50 value of 110 nM for PLD2, a concentration range of 100 nM to 1 µM is a reasonable starting point for many applications.[1] However, in some studies, concentrations as high as 50 µM have been used in A549 lung cancer cells.[2]
Troubleshooting Guides
Issue 1: Low or No Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Start with a range around the in-cell IC50 (110 nM) and extend to higher concentrations if necessary. |
| Compound Degradation | Ensure proper storage of this compound powder and stock solutions at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working dilutions from the stock for each experiment. |
| Cell Line Insensitivity | The target pathway (PLD2 signaling) may not be critical for the phenotype being studied in your specific cell line. Confirm the expression and activity of PLD2 in your cells. |
| Inadequate Incubation Time | The duration of treatment may be insufficient to observe a biological effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
Issue 2: Observed Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | High concentrations of this compound may lead to off-target effects or general cellular toxicity. Reduce the concentration and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold for your cell line. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. |
| Off-Target Effects | At higher concentrations, this compound can inhibit PLD1 (IC50 = 1.0 µM in cells).[1] If you suspect off-target effects, consider using a lower concentration that is more selective for PLD2 or using a structurally different PLD2 inhibitor as a control. |
Quantitative Data Summary
| Parameter | Value | Assay Type |
| PLD2 IC50 | 140 nM | in vitro |
| PLD2 IC50 | 110 nM | in cells |
| PLD1 IC50 | 5.1 µM | in vitro |
| PLD1 IC50 | 1.0 µM | in cells |
| Solubility in DMSO/DMF | 20 mg/mL | - |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Downstream Targets
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., phosphorylated downstream effectors of PLD2 signaling) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
How to minimize CAY10594 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target activity of CAY10594, a potent inhibitor of Phospholipase D2 (PLD2).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known off-targets?
A1: The primary target of this compound is Phospholipase D2 (PLD2), an enzyme that hydrolyzes phosphatidylcholine to produce the second messenger phosphatidic acid (PA).[1] this compound is a potent inhibitor of PLD2.[1] It is also known to inhibit Phospholipase D1 (PLD1) at higher concentrations, making PLD1 a known off-target.[1]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[2] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects, complicating the interpretation of experimental data.
Q3: What are the common causes of off-target effects for small molecule inhibitors like this compound?
A3: Off-target effects can arise from several factors, including:
-
Structural Similarity: Many inhibitors bind to conserved domains in proteins. For example, the binding pocket for the substrate of PLD1 and PLD2 may share similarities that allow for cross-reactivity.
-
High Compound Concentration: Using concentrations of this compound significantly higher than its binding affinity for PLD2 increases the likelihood of binding to lower-affinity off-target proteins.
-
Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound, focusing on minimizing and identifying potential off-target activities.
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe a cellular phenotype that is inconsistent with the known function of PLD2, it may be due to an off-target effect.
Troubleshooting Steps:
-
Perform a Dose-Response Curve Analysis: Test a wide range of this compound concentrations. An on-target effect should correlate with the IC50 value for PLD2. Off-target effects may appear at higher concentrations.
-
Use a Structurally Unrelated PLD2 Inhibitor: If a different PLD2 inhibitor with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of PLD2 that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.
Issue 2: Observed Cellular Toxicity
If you observe significant cell death or other signs of toxicity, it could be due to the inhibition of an off-target that is essential for cell survival.
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for PLD2 inhibition in your system. Use concentrations at or slightly above the IC50 for PLD2 to minimize engagement with lower-affinity off-targets.
-
Profile for Off-Target Liabilities: If the identity of the off-target is unknown, consider profiling this compound against a broader panel of proteins. Techniques like Kinobeads assays or sending the compound for commercial screening can help identify unintended targets.
-
Consult Literature for Structurally Similar Compounds: Investigate if compounds with a similar chemical scaffold to this compound have known toxic off-targets.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's on-target and off-target activities.
| Target | Assay Type | IC50 | Reference |
| PLD2 (On-Target) | in vitro | 140 nM | [1] |
| cells | 110 nM | [1] | |
| PLD1 (Off-Target) | in vitro | 5.1 µM | [1] |
| cells | 1.0 µM | [1] |
Key Experimental Protocols
Dose-Response Curve Analysis
Objective: To determine the optimal concentration range of this compound for on-target activity while minimizing off-target effects.
Methodology:
-
Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Cell Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period relevant to the biological question.
-
Assay Readout: Measure the desired biological endpoint (e.g., cell viability, protein phosphorylation, reporter gene activity).
-
Data Analysis: Plot the response as a function of the log of the inhibitor concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its target (PLD2) and potentially identify off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a chosen concentration. Include a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein (PLD2) and potential off-targets remaining at each temperature using Western blotting or mass spectrometry. Ligand binding will stabilize the protein, leading to a higher melting temperature.
Kinobeads Assay for Off-Target Profiling
Objective: To identify potential kinase off-targets of this compound. While this compound is a PLD inhibitor, promiscuous binding to kinase domains can occur.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Affinity Purification: Add Kinobeads (immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow the binding of kinases not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a particular kinase captured by the beads in the presence of this compound suggests it is an off-target.
Visualizations
Caption: On-target signaling pathway of this compound, which inhibits PLD2.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Unexpected results with CAY10594 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CAY10594, a potent inhibitor of Phospholipase D2 (PLD2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Phospholipase D2 (PLD2).[1] PLD2 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA).[1] By inhibiting PLD2, this compound blocks the production of PA, thereby interfering with downstream signaling pathways involved in processes like cell migration and survival.[1] It also shows inhibitory activity against PLD1 at higher concentrations.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at a concentration of 20 mg/ml.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. The stability of the compound is at least four years when stored properly.[1]
Q3: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. The IC50 values for this compound are 110 nM for PLD2 in cells and 1.0 µM for PLD1 in cells.[1] A dose-response experiment is always recommended to determine the most effective concentration for your specific experimental setup. For example, in studies on acetaminophen-induced liver injury, concentrations up to 8 mg/kg were used in mice.[2][3][4]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound in my experiment.
-
Suboptimal Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line and target. Refer to the IC50 values in the table below and consider performing a dose-response curve to identify the optimal concentration.
-
Cell Line Specificity: The expression and activity of PLD2 can vary significantly between different cell lines. Verify the expression of PLD2 in your cell line of interest.
-
Compound Stability: Ensure that your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which could degrade the compound.
-
Experimental Readout: The inhibitory effect of this compound is dependent on the downstream signaling pathway being measured. Ensure your experimental endpoint is directly or indirectly regulated by PLD2 activity.
Issue 2: I am observing unexpected cytotoxicity or off-target effects.
-
High Concentration: Using excessively high concentrations of this compound can lead to off-target effects and cytotoxicity.[5][6][7] It is crucial to use the lowest effective concentration possible.
-
PLD1 Inhibition: While this compound is selective for PLD2, it can inhibit PLD1 at higher concentrations (IC50 = 1.0 µM in cells).[1] Consider whether the observed phenotype could be due to the inhibition of PLD1.
-
Vehicle Control: Ensure you have included a vehicle control (e.g., DMSO) in your experimental design to rule out any effects of the solvent on your cells.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| PLD2 IC50 (in vitro) | 140 nM | - | [1] |
| PLD2 IC50 (in cells) | 110 nM | - | [1] |
| PLD1 IC50 (in vitro) | 5.1 µM | - | [1] |
| PLD1 IC50 (in cells) | 1.0 µM | - | [1] |
| Effective Dose (in vivo) | 8 mg/kg | Mouse | [2][3][4] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for its use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10594 Technical Support Center: Stability in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10594 in long-term cell culture experiments. While specific long-term stability data for this compound in cell culture media is not extensively published, this guide offers best practices and troubleshooting strategies based on general principles for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibitory effect of this compound in my long-term cell culture experiment. What are the potential causes?
A1: A discrepancy between expected and observed effects of a potent inhibitor in a cellular context can arise from several factors. The primary reasons could be poor cell permeability, active removal of the compound by cellular efflux pumps, or degradation of the compound in the cell culture medium over time.
Q2: How can I ensure the stability and consistent activity of this compound throughout my long-term experiments?
A2: To maintain the stability and activity of this compound, it is crucial to follow the manufacturer's storage instructions, which typically involve storing it at low temperatures and protecting it from light. For each experiment, it is recommended to prepare fresh dilutions from a concentrated stock solution. To avoid repeated freeze-thaw cycles, which can degrade the compound, consider preparing single-use aliquots of the stock solution.
Q3: What is the proper way to dilute this compound from a DMSO stock for use in aqueous cell culture media?
A3: Organic compounds dissolved in DMSO may precipitate when added directly to an aqueous solution. To prevent this, it is advisable to perform serial dilutions of the DMSO stock in DMSO first, before adding the final diluted sample to your culture medium. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.1%, and a vehicle control with the same DMSO concentration should always be included in your experimental design.
Q4: How frequently should I replace the media containing this compound in a long-term experiment?
A4: The frequency of media replacement will depend on the stability of this compound in your specific culture conditions and the metabolic rate of your cells. Given that the stability of the compound over several days is often unknown, it is good practice to replace the media with freshly diluted this compound every 24 to 48 hours to ensure a consistent effective concentration.
Troubleshooting Guides
Issue: High variability in IC50 values for this compound between experiments.
This is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Density: The initial number of cells seeded can impact the effective concentration of the inhibitor per cell, leading to shifts in the IC50 value.
-
Cell Health and Passage Number: Ensure you are using healthy, viable cells within a consistent and limited passage number range, as cellular characteristics can change over time in culture.
-
Incubation Time: The duration of exposure to the compound can influence the observed inhibitory effect.
-
Pipetting Accuracy: Inconsistent pipetting can lead to significant variability, especially when dealing with small volumes.
Issue: No observable effect of this compound at expected active concentrations.
If this compound is not producing the expected outcome, consider the following troubleshooting steps:
-
Confirm Stock Solution Integrity:
-
Has the stock solution undergone multiple freeze-thaw cycles?
-
Was the stock solution stored properly (protected from light, at the correct temperature)?
-
Consider preparing a fresh stock solution from a new vial of the compound.
-
-
Evaluate Compound Stability in Your Media:
-
The compound may be degrading in the complex, aqueous environment of your cell culture media. Consider performing a stability study (see protocol below) to determine its half-life under your experimental conditions.
-
-
Assess Cell Permeability:
-
The physicochemical properties of a compound, such as lipophilicity and molecular size, influence its ability to cross the cell membrane.
-
Data Presentation
Table 1: Factors Influencing Small Molecule Stability in Cell Culture
| Factor | Potential Impact on this compound Stability | Mitigation Strategies |
| Temperature | Higher temperatures generally accelerate chemical degradation. | Maintain cells at a constant 37°C. Store stock solutions at the recommended temperature (e.g., -20°C or -80°C). |
| pH | Deviations from the optimal pH of the culture medium can catalyze the degradation of the compound. | Use buffered media and monitor the pH, especially in long-term cultures where cell metabolism can cause acidification. |
| Light | Exposure to light, particularly UV, can cause photodegradation of sensitive compounds. | Protect stock solutions and treated cell cultures from direct light exposure. |
| Media Components | Components in the serum or media supplements could potentially react with and degrade the compound. | When troubleshooting, consider running parallel experiments in serum-free media if your cell type allows. |
| Oxygen | The presence of oxygen can lead to oxidative degradation of susceptible chemical moieties. | This is generally a fixed parameter in standard cell culture, but be aware of it as a potential factor. |
Table 2: Template for In-House this compound Stability Assessment
| Time Point (hours) | Temperature (°C) | Concentration in Media (µM) | Peak Area (from HPLC) or Biological Activity (% of Time 0) | Notes |
| 0 | 37 | |||
| 6 | 37 | |||
| 12 | 37 | |||
| 24 | 37 | |||
| 48 | 37 | |||
| 72 | 37 |
Experimental Protocols
Protocol: Basic Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC). A cell-based activity assay can be used as an alternative readout.
Materials:
-
This compound
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare this compound-Containing Medium: Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Time 0 Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will be your time 0 reference sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining this compound-containing medium in a sterile, sealed container inside a cell culture incubator to mimic the experimental conditions (37°C, 5% CO2).
-
Time-Course Sampling: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), remove an aliquot of the medium from the incubator and store it at -80°C.
-
Sample Preparation for HPLC: Once all samples are collected, thaw them and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., adding cold acetonitrile) followed by centrifugation to remove any precipitated proteins.
-
HPLC Analysis: Analyze the supernatant from each time point by HPLC. Use a method that allows for the separation and quantification of the parent this compound peak.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at time 0. A decrease in the peak area over time indicates degradation of the compound. You can plot the percentage of remaining this compound against time to estimate its half-life in your culture medium.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Key factors influencing the stability of this compound in vitro.
Confounding factors in CAY10594 research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the use of CAY10594. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Phospholipase D2 (PLD2). PLD2 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA). By inhibiting PLD2, this compound blocks the production of PA, thereby modulating downstream signaling pathways involved in cell growth, proliferation, and migration.
Q2: Does this compound have any known off-target effects?
A2: Yes, while this compound is highly selective for PLD2, it can also inhibit the PLD1 isoform at higher concentrations. It is crucial to use the lowest effective concentration to minimize off-target effects on PLD1. Potential off-target effects on other cellular kinases have not been extensively reported in publicly available kinome-wide screens, but as with any small molecule inhibitor, unexpected phenotypes should be interpreted with caution.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored as a crystalline solid at -20°C for long-term stability (≥ 4 years). For experimental use, prepare stock solutions in appropriate solvents such as DMSO or DMF and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethylformamide (DMF) at approximately 20 mg/mL and in dimethyl sulfoxide (DMSO) at approximately 20 mg/mL. It has limited solubility in aqueous solutions; for example, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound in a cell-based assay. | 1. Insufficient concentration: The concentration of this compound may be too low to effectively inhibit PLD2 in your specific cell line. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Low PLD2 expression/activity: The cell line used may have low endogenous levels of PLD2 activity. 4. Cell permeability issues: The compound may not be efficiently entering the cells. | 1. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Verify compound integrity: Use a fresh stock of this compound. Prepare fresh dilutions for each experiment. 3. Assess PLD2 levels: Confirm PLD2 expression and activity in your cell line using Western blot or a PLD2 activity assay. 4. Increase incubation time: Extend the incubation time to allow for better cell penetration. |
| High variability in experimental results. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge effects in multi-well plates: Evaporation from outer wells can alter compound concentration. 3. Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium. | 1. Standardize cell seeding: Ensure a homogenous cell suspension and use a consistent seeding technique. 2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier. 3. Ensure complete dissolution: After diluting the DMSO stock in culture medium, vortex thoroughly and visually inspect for any precipitate. |
| Unexpected or off-target effects observed. | 1. Inhibition of PLD1: The concentration of this compound used may be high enough to inhibit PLD1. 2. Unknown off-targets: this compound may have other, as-yet-unidentified cellular targets. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use a lower concentration: Titrate this compound to the lowest effective concentration that inhibits PLD2 without significantly affecting PLD1. 2. Use orthogonal approaches: Confirm findings using a structurally different PLD2 inhibitor or with genetic approaches like siRNA-mediated knockdown of PLD2. 3. Control for solvent effects: Ensure the final solvent concentration is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Cell death observed at expected inhibitory concentrations. | 1. On-target toxicity: Inhibition of PLD2 may be cytotoxic to your specific cell line. 2. Off-target toxicity: The observed cytotoxicity could be due to off-target effects. | 1. Perform a cytotoxicity assay: Determine the cytotoxic concentration of this compound in your cell line using an assay like MTT or trypan blue exclusion. 2. Compare with PLD2 knockdown: Assess if genetic knockdown of PLD2 phenocopies the observed cytotoxicity. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ for PLD2 | 110 nM | Cell-based | [1] |
| IC₅₀ for PLD2 | 140 nM | in vitro | [1] |
| IC₅₀ for PLD1 | 1.0 µM | Cell-based | [1] |
| IC₅₀ for PLD1 | 5.1 µM | in vitro | [1] |
| Solubility in DMF | ~20 mg/mL | - | |
| Solubility in DMSO | ~20 mg/mL | - | |
| Solubility in DMSO:PBS (1:1) | ~0.5 mg/mL | - |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and seed the desired number of cells into multi-well plates.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
-
Endpoint Analysis:
-
Following incubation, proceed with the desired endpoint assay, such as a cell viability assay (MTT, CellTiter-Glo®), Western blot analysis, or immunofluorescence staining.
-
In Vitro PLD2 Activity Assay (Amplex® Red Method)
This protocol describes a fluorescent-based assay to measure PLD2 activity in vitro and to assess the inhibitory effect of this compound.
Materials:
-
Recombinant human PLD2
-
This compound
-
Amplex® Red Phospholipase D Assay Kit (contains Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, reaction buffer, and phosphatidylcholine)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Amplex® Red/HRP/choline oxidase working solution according to the kit manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the reaction buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Reaction Buffer
-
This compound dilution or vehicle control (DMSO)
-
Recombinant PLD2 enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the phosphatidylcholine substrate to each well.
-
Immediately add the Amplex® Red/HRP/choline oxidase working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at various time points (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence values of the no-enzyme control from all other readings.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits PLD2, blocking phosphatidic acid production.
Experimental Workflow
References
CAY10594 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals using CAY10594 in their experiments. The information is presented in a question-and-answer format to directly address common issues and sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Phospholipase D2 (PLD2).[1] It also inhibits PLD1, but at higher concentrations.[1] The IC50 (half-maximal inhibitory concentration) for PLD2 is approximately 110-140 nM, while for PLD1 it is around 1.0-5.1 µM in cellular and in vitro assays, respectively.[1] This differential activity allows for its use in dissecting the specific roles of PLD1 and PLD2 in cellular signaling.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cellular stress or toxicity.
Q3: What is the stability of this compound in solution and for storage?
This compound is stable for at least four years when stored as a solid at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for several months. To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects of this compound?
While this compound is highly selective for PLD2, its inhibitory activity on PLD1 at higher concentrations is a key consideration.[1] Researchers should carefully titrate the compound to use the lowest effective concentration that targets PLD2 without significantly affecting PLD1, unless the goal is to inhibit both isoforms. It is recommended to include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the solid compound and stock solutions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from the stock solution for each experiment. |
| Incorrect Concentration | Verify the calculations for your working concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Low Cell Permeability | While this compound is cell-permeable, permeability can vary between cell types. Increase the incubation time to allow for sufficient uptake of the compound. |
| Inappropriate Assay Conditions | Ensure that the pH and other buffer conditions of your assay are compatible with the activity of this compound. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells and plates. Allow cells to adhere and stabilize for 24 hours before treatment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and the compound. |
| Variability in Treatment Incubation Time | Stagger the addition of the compound to different plates to ensure a consistent incubation time for all samples. |
Issue 3: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is below toxic levels (typically <0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Off-Target Effects | Use a lower concentration of this compound. If the toxicity persists even at low concentrations, consider that the observed effect might be due to the inhibition of a critical cellular process mediated by PLD2 in your specific cell model. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical inhibitors. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cells. |
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cancer Cell Invasion
| This compound Concentration (µM) | Percent Invasion (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 8.5 |
| 0.1 | 85 | 7.2 |
| 0.5 | 55 | 6.1 |
| 1.0 | 25 | 4.3 |
| 5.0 | 10 | 2.1 |
| 10.0 | 8 | 1.8 |
Table 2: Troubleshooting Checklist for Experimental Variability
| Checkpoint | Yes/No | Notes |
| Compound Handling | ||
| Stored at -20°C? | ||
| Fresh stock solution used? | ||
| Aliquoted to avoid freeze-thaw? | ||
| Experimental Protocol | ||
| Consistent cell seeding density? | ||
| Vehicle control included? | ||
| Final DMSO concentration <0.1%? | ||
| Consistent incubation times? | ||
| Data Analysis | ||
| Outliers identified and handled? | ||
| Appropriate statistical test used? |
Experimental Protocols & Visualizations
General Protocol for Cell-Based Assays
A general workflow for utilizing this compound in a cell-based assay is outlined below.
Caption: General experimental workflow for using this compound in cell-based assays.
Signaling Pathway of this compound in Acetaminophen-Induced Liver Injury
This compound has been shown to ameliorate acetaminophen (APAP)-induced acute liver injury by modulating the GSK-3β/JNK signaling pathway.[2][3][4]
Caption: this compound inhibits PLD2, blocking downstream signaling that leads to liver injury.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The impact of serum on CAY10594 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAY10594, with a specific focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Phospholipase D2 (PLD2).[1] PLD enzymes cleave phospholipids to produce the second messenger phosphatidic acid.[1] this compound also inhibits the PLD1 isoform, but at higher concentrations.[1] In cellular models, it has been shown to block the phosphorylation of GSK-3β and JNK, which can prevent mitochondrial dysfunction and protect against liver injury in certain models.[2][3][4]
Q2: My IC50 value for this compound is higher than the literature value. What could be the cause?
A common reason for observing a higher than expected IC50 value is the presence of serum (e.g., Fetal Bovine Serum or FBS) in your cell culture medium. Small molecule inhibitors like this compound can bind to proteins in the serum, primarily albumin.[5][6][7] This binding sequesters the inhibitor, reducing the free concentration available to interact with its target, PLD2. Consequently, a higher total concentration of this compound is required to achieve the same inhibitory effect as in a serum-free environment.[8][9]
Q3: How does serum protein binding affect this compound activity?
Serum albumin is a major carrier protein in plasma and cell culture supplements.[7][10] It has multiple binding sites and can non-covalently bind a wide range of small molecules.[11] When this compound is added to a medium containing serum, an equilibrium is established between the free drug, the protein-bound drug, and the drug bound to its target (PLD2). Only the free, unbound fraction of this compound is available to exert its inhibitory effect.[12] Therefore, the presence of serum effectively lowers the potency of the compound.
Q4: I am observing inconsistent results between experiments. Could serum be a factor?
Yes, variability in serum batches can lead to inconsistent results. The protein composition and concentration, particularly of albumin, can vary from lot to lot of FBS.[13][14] This variation can alter the extent of this compound binding, leading to different effective concentrations and, therefore, variability in your experimental outcomes. Using a single, quality-controlled lot of serum for a series of experiments is recommended to minimize this variability.
Troubleshooting Guide
Issue: Reduced or No Apparent Activity of this compound in Cell-Based Assays
If you are not observing the expected inhibitory effect of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound activity issues.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | Condition | IC50 Value | Reference |
| PLD2 | In vitro (enzyme) | 140 nM | [1] |
| PLD2 | In cells | 110 nM | [1] |
| PLD1 | In vitro (enzyme) | 5.1 µM | [1] |
| PLD1 | In cells | 1.0 µM | [1] |
Note: The "In cells" conditions from the reference likely included serum, but the exact percentage is not specified. Researchers should expect IC50 values to be higher in media with higher serum concentrations.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the known mechanism of action for this compound in the context of acetaminophen (APAP)-induced liver injury.
Caption: this compound inhibits PLD2, blocking downstream signaling.
Impact of Serum on this compound Bioavailability
This diagram illustrates how serum proteins reduce the concentration of free, active this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction to PLD2 and its Inhibition
An Objective Comparison of CAY10594 and Other PLD2 Inhibitors for Researchers
This guide provides a detailed comparison of this compound with other prominent Phospholipase D2 (PLD2) inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.
Phospholipase D (PLD) enzymes are critical signaling proteins that hydrolyze phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1] Of the two major mammalian isoforms, PLD1 and PLD2, the latter is often localized at the plasma membrane and is implicated in a variety of cellular processes, including cytoskeletal organization, cell proliferation, and vesicular trafficking.[2][3][4] Given its role in pathological conditions such as cancer cell invasion and inflammation, PLD2 has emerged as a significant therapeutic target.[1][5]
A range of small molecule inhibitors have been developed to target PLD2, each with varying degrees of potency and selectivity. This guide focuses on comparing this compound against other notable PLD2 inhibitors to aid in the selection of the most appropriate tool for specific research applications.
This compound: A Potent PLD2 Inhibitor
This compound is a well-characterized and potent inhibitor of PLD2. It exhibits significant inhibitory activity against PLD2 both in biochemical and cell-based assays.[1] While it is highly effective against PLD2, it also shows inhibitory effects on PLD1 at higher concentrations, making it a dual inhibitor under certain experimental conditions.[1] this compound has been utilized in various studies, including those investigating its therapeutic potential in ameliorating acetaminophen-induced acute liver injury and in blocking the invasive migration of breast cancer cells.[1][6][7][8]
Comparison with Other PLD2 Inhibitors
Several other molecules have been developed to inhibit PLD2, with some offering higher isoform selectivity than this compound. These include ML298 and its successor ML395, which were developed as highly selective PLD2 inhibitors with improved pharmacokinetic properties.[9][10] Another compound, NFOT, is also a potent and specific PLD2 inhibitor.[11] For studies requiring the inhibition of both PLD isoforms, a dual inhibitor like FIPI may be more suitable.[11]
The choice of inhibitor will largely depend on the specific requirements of the experiment, such as the need for isoform selectivity and the desired in vitro or in vivo application.
Data Presentation
The following tables summarize the quantitative data for this compound and other PLD2 inhibitors based on their half-maximal inhibitory concentrations (IC50).
| Inhibitor | PLD2 IC50 (in vitro/biochemical) | PLD2 IC50 (cellular) | PLD1 IC50 (in vitro/biochemical) | PLD1 IC50 (cellular) | Selectivity (PLD1/PLD2) | Reference |
| This compound | 140 nM | 110 nM | 5.1 µM | 1.0 µM | ~36x (in vitro), ~9x (cellular) | [1] |
| ML298 | 2,800 nM | 355 nM | >20,000 nM | >20,000 nM | >53x (cellular) | [10] |
| ML395 | 8,700 nM | 360 nM | >20,000 nM | >30,000 nM | >80x (cellular) | [9] |
| VU0364739 | Not Reported | 20 nM | Not Reported | 1,500 nM | 75x (cellular) | [10] |
| NFOT | Not Reported | ~10 nM | Not Reported | Not Reported | PLD2 specific | [11] |
| FIPI (dual inhibitor) | Not Reported | ~8-9 nM | Not Reported | ~7-10 nM | ~0.8-1.25x (cellular) | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro/Biochemical PLD Activity Assay
The in vitro inhibitory activity of compounds is often determined using a biochemical assay with purified PLD enzymes. A common method involves the use of a fluorescent or radiolabeled phosphatidylcholine substrate.
-
Enzyme Preparation: Purified recombinant human PLD1 or PLD2 is used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, pH 7.5, and other necessary co-factors.
-
Inhibitor Addition: The inhibitors are serially diluted and pre-incubated with the enzyme for a specified time.
-
Substrate Addition: The reaction is initiated by the addition of the phosphatidylcholine substrate.
-
Incubation: The reaction is allowed to proceed at 37°C for a set duration.
-
Detection: The formation of the product (e.g., choline or phosphatidic acid) is quantified using a suitable detection method, such as fluorescence or scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism.[12][13]
Cellular PLD Activity Assay
Cell-based assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context.
-
Cell Culture: A suitable cell line, such as Calu-1 or HEK-293 cells overexpressing PLD1 or PLD2, is cultured under standard conditions.[14]
-
Cell Treatment: Cells are treated with varying concentrations of the inhibitor for a specific period.
-
PLD Activity Measurement: PLD activity is often measured using a transphosphatidylation assay. In the presence of a primary alcohol (e.g., 1-butanol), PLD catalyzes the formation of phosphatidylbutanol (PtdBut) instead of phosphatidic acid.
-
Lipid Extraction: Cellular lipids are extracted using a method such as the Bligh-Dyer extraction.
-
Quantification: The amount of PtdBut is quantified by liquid chromatography-mass spectrometry (LC-MS).[14]
-
Data Analysis: The reduction in PtdBut formation in the presence of the inhibitor is used to determine the cellular IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to PLD2 inhibition.
Caption: PLD2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Cellular PLD Transphosphatidylation Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PLD2 - Wikipedia [en.wikipedia.org]
- 5. New concepts in phospholipase D signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. TWO SITES OF ACTION FOR PLD2 INHIBITORS: THE ENZYME CATALYTIC CENTER AND AN ALLOSTERIC, PHOSPHOINOSITIDE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CAY10594 and VU0359595 for Phospholipase D Isoform-Selective Inhibition
For researchers in pharmacology, cell biology, and drug discovery, the selective inhibition of phospholipase D (PLD) isoforms, PLD1 and PLD2, is critical for dissecting their distinct roles in cellular signaling and disease. This guide provides a comprehensive comparison of two widely used isoform-selective PLD inhibitors: CAY10594, a PLD2-preferring inhibitor, and VU0359595, a highly selective PLD1 inhibitor. This comparison is based on their reported selectivity profiles, supported by experimental data and detailed methodologies.
Selectivity Profile: A Quantitative Comparison
The primary distinction between this compound and VU0359595 lies in their potency and selectivity for the two major PLD isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against PLD1 and PLD2, as determined in both in vitro and cellular assays.
| Compound | Target | In Vitro IC50 | Cellular IC50 | Selectivity (Fold) |
| This compound | PLD2 | 140 nM[1] | 110 nM[1] | ~36-fold for PLD2 (in vitro) |
| PLD1 | 5.1 µM[1] | 1.0 µM[1] | ||
| VU0359595 | PLD1 | 3.7 nM[2] | - | >1700-fold for PLD1 |
| PLD2 | 6.4 µM[2] | - |
This compound is a potent inhibitor of PLD2, with reported IC50 values of 140 nM in in vitro assays and 110 nM in cell-based assays.[1] Its inhibitory activity against PLD1 is significantly lower, with IC50 values of 5.1 µM in vitro and 1.0 µM in cells.[1] This demonstrates a clear preference for PLD2.
VU0359595 is a highly potent and selective inhibitor of PLD1, exhibiting an IC50 of 3.7 nM in in vitro assays.[2] It displays remarkable selectivity, being over 1700-fold more potent for PLD1 than for PLD2, for which the IC50 is 6.4 µM.[2]
Experimental Protocols for Determining PLD Activity
The determination of IC50 values for PLD inhibitors typically involves in vitro assays that measure the enzymatic activity of purified PLD1 and PLD2. A common method is a radiometric assay that quantifies the hydrolysis of a radiolabeled substrate.
In Vitro PLD Activity Assay (Radiometric):
-
Enzyme Source: Purified recombinant human PLD1 or PLD2.
-
Substrate: A common substrate is [choline-methyl-³H]dipalmitoyl-phosphatidylcholine.
-
Reaction Buffer: A suitable buffer, such as HEPES, containing necessary co-factors like PIP₂ and ARF.
-
Inhibitor Preparation: this compound or VU0359595 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Reaction Initiation: The reaction is initiated by adding the PLD enzyme to a mixture of the substrate, reaction buffer, and the inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Product Separation: The reaction is stopped, and the product, radiolabeled choline, is separated from the unreacted substrate, often using a lipid extraction method (e.g., Bligh-Dyer extraction).
-
Quantification: The amount of radiolabeled choline is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Below is a graphical representation of a typical experimental workflow for assessing the selectivity of PLD inhibitors.
Caption: Workflow for determining PLD inhibitor selectivity.
The Phospholipase D Signaling Pathway
PLD enzymes play a crucial role in signal transduction by catalyzing the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, into phosphatidic acid (PA) and choline. PA is a key lipid second messenger that can directly interact with and modulate the activity of a variety of downstream effector proteins, including protein kinases and small GTPases. This initiates a cascade of signaling events that regulate diverse cellular processes such as cell proliferation, survival, migration, and vesicle trafficking. The pathway can be activated by various stimuli, including growth factors and G-protein coupled receptor (GPCR) agonists.
The following diagram illustrates the central role of PLD in cellular signaling.
References
- 1. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
CAY10594 as a Pharmacological Alternative to Genetic Knockout of PLD2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic deletion of a target is critical for experimental design and interpretation. This guide provides a comprehensive comparison of CAY10594, a potent inhibitor of Phospholipase D2 (PLD2), and genetic knockout of the Pld2 gene.
Phospholipase D2 (PLD2) is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). PA is involved in a myriad of cellular processes, including cell proliferation, migration, vesicular trafficking, and cytoskeletal organization. Consequently, PLD2 has emerged as a therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This guide will objectively compare the use of this compound as a tool to acutely inhibit PLD2 function with the long-term, systemic effects of genetic PLD2 knockout.
Mechanism of Action and Specificity
This compound is a small molecule inhibitor that targets the catalytic activity of PLD2. It exhibits high potency for PLD2, with reported IC50 values of 140 nM in vitro and 110 nM in cells.[1] However, it is important to note that at higher concentrations, this compound can also inhibit PLD1, with IC50 values of 5.1 µM in vitro and 1.0 µM in cells.[1] This highlights the importance of using this compound at concentrations that are selective for PLD2 to avoid potential off-target effects on PLD1.
Genetic knockout of Pld2 results in the complete and lifelong absence of the PLD2 protein. This approach offers the highest level of target specificity. However, a key consideration with genetic knockouts is the potential for compensatory mechanisms, where other enzymes or signaling pathways may adapt to the absence of PLD2, potentially masking or altering the primary phenotype.[2][3][4] For instance, in the brains of Pld2 knockout mice, while the levels of some PA species are significantly decreased, others are upregulated, suggesting a compensatory response from other PA-producing enzymes.[2]
Comparative Efficacy and Phenotypic Outcomes
Studies utilizing both this compound and Pld2 knockout models have demonstrated overlapping, yet sometimes distinct, phenotypic outcomes. This section compares their effects in key research areas.
Metabolic Regulation and Obesity
In the context of metabolic disease, both pharmacological inhibition and genetic deletion of PLD2 in adipocytes have been shown to promote a "browning" of white adipose tissue, leading to increased energy expenditure and protection against diet-induced obesity.
| Feature | This compound Treatment in Mice | Adipocyte-Specific PLD2 Knockout Mice |
| Body Weight | Reduced body weight gain on a high-fat diet. | Reduced body weight gain on a high-fat diet. |
| Fat Mass | Decreased white adipose tissue mass. | Decreased white adipose tissue mass. |
| Energy Expenditure | Increased energy expenditure. | Increased energy expenditure. |
| Glucose Homeostasis | Improved glucose tolerance and insulin sensitivity. | Improved glucose tolerance and insulin sensitivity. |
| Gene Expression in Adipose Tissue | Increased expression of thermogenic genes (e.g., UCP1).[5] | Increased expression of thermogenic genes (e.g., UCP1). |
Neurobiology and Alzheimer's Disease
In models of Alzheimer's disease, reducing PLD2 function has shown neuroprotective effects.
| Feature | Effect of PLD2 Ablation (Genetic Knockout) |
| Synaptic Function | Rescues synaptic dysfunction and cognitive deficits in a mouse model of Alzheimer's disease.[2] |
| Aβ-induced PLD Activity | Abolishes the increase in PLD activity induced by amyloid-beta oligomers in cultured neurons.[2] |
| Phosphatidic Acid Profile | Alters the brain's phosphatidic acid profile, with decreases in some species and compensatory increases in others.[2][3] |
| Behavioral Phenotype | Adult-onset anosmia (loss of smell) has been observed in Pld2 knockout mice.[3][6][7][8] |
Note: Direct comparative studies using this compound in Alzheimer's disease models were not as readily available in the reviewed literature.
Macrophage Polarization and Inflammation
PLD isoforms play distinct roles in macrophage polarization. While PLD1 is crucial for M1 (pro-inflammatory) polarization, PLD2 is indispensable for M2 (anti-inflammatory) polarization.[9]
| Condition | Effect of PLD2 Ablation (Macrophage-Specific Knockout) |
| LPS-induced Sepsis | Intensified disease severity and increased mortality.[9] |
| Wound Healing | Delayed wound closure.[9] |
| Cytokine Profile in Sepsis | Increased serum levels of pro-inflammatory cytokines (TNF-α, IL-6) and decreased anti-inflammatory cytokine (IL-10).[9] |
Note: While the study on macrophage polarization extensively used genetic models, it also suggests that isoform-specific inhibitors could be used for pharmacological intervention, implying that this compound could potentially modulate these processes.
Experimental Protocols
In Vivo Administration of this compound
-
Vehicle Preparation: this compound can be formulated for in vivo use. A common vehicle is a solution of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosing: The effective dose of this compound can vary depending on the animal model and the specific application. Doses ranging from 1 to 10 mg/kg administered via intraperitoneal (i.p.) injection have been reported in mice.
-
Treatment Schedule: The frequency of administration will depend on the pharmacokinetic properties of the compound and the duration of the experiment. Daily injections are common for short-term studies.
Generation and Phenotyping of PLD2 Knockout Mice
-
Generation: Pld2 knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells to delete a critical exon of the Pld2 gene. These ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a germline transmission of the null allele.
-
Genotyping: Routine genotyping of offspring is performed using polymerase chain reaction (PCR) with primers specific for the wild-type and targeted alleles.
-
Phenotyping: A comprehensive phenotypic analysis of Pld2 knockout mice should include:
-
Metabolic assessment: Monitoring of body weight, food intake, glucose and insulin tolerance tests, and analysis of adipose tissue histology.
-
Neurological and behavioral tests: Assessment of cognitive function using tests like the Morris water maze, evaluation of motor coordination, and sensory function tests.[3][6][7][8]
-
Immunological studies: Analysis of immune cell populations, cytokine profiling, and response to inflammatory challenges.[9]
-
Lipidomics: Mass spectrometry-based analysis of phosphatidic acid and other lipid species in various tissues to understand the biochemical consequences of PLD2 deletion.[2][3]
-
Visualizing the Comparison: Signaling Pathways and Experimental Logic
To further clarify the relationship between this compound and PLD2 knockout, the following diagrams illustrate the PLD2 signaling pathway, the experimental workflow for comparison, and the logical relationship between the two approaches.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phospholipase D2 Ablation Ameliorates Alzheimer's Disease-Linked Synaptic Dysfunction and Cognitive Deficits | Journal of Neuroscience [jneurosci.org]
- 3. The Phospholipase D2 Knock Out Mouse Has Ectopic Purkinje Cells and Suffers from Early Adult-Onset Anosmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensatory phospholipid digestion is required for cholesterol absorption in pancreatic phospholipase A(2)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Phospholipase D2 Knock Out Mouse Has Ectopic Purkinje Cells and Suffers from Early Adult-Onset Anosmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLD1 and PLD2 differentially regulate the balance of macrophage polarization in inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CAY10594 Findings: A Comparative Analysis with Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CAY10594, a potent and selective Phospholipase D2 (PLD2) inhibitor, with other compounds targeting similar signaling pathways. This compound has demonstrated significant therapeutic potential, particularly in mitigating acetaminophen-induced acute liver injury through the regulation of the phosphorylated-GSK-3β/JNK axis. This document aims to cross-validate these findings by examining alternative PLD2 inhibitors, as well as inhibitors of downstream targets GSK-3β and JNK, supported by experimental data and detailed methodologies.
Executive Summary
This compound exerts its protective effects by inhibiting PLD2, which in turn blocks the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) at Serine 9 and the subsequent activation of c-Jun N-terminal kinase (JNK). This mechanism has been shown to reduce hepatocyte apoptosis and improve survival rates in animal models of drug-induced liver injury. To provide a broader context for these findings, this guide evaluates other compounds that modulate this pathway, offering a comparative overview of their efficacy and mechanisms of action.
Data Presentation
Table 1: Comparison of PLD2 Inhibitors
| Compound | Target(s) | IC50 | Experimental Model | Key Findings | Reference(s) |
| This compound | PLD2 (potent), PLD1 (weaker) | PLD2: ~110-140 nM | Acetaminophen-induced acute liver injury in mice | Markedly blocked acute liver injury, reduced AST/ALT levels, and improved survival.[1] | [1] |
| ML395 | PLD2 (highly selective) | PLD2: 360 nM (cellular) | Antiviral activity against influenza strains | Potent and selective PLD2 inhibitor with improved physicochemical properties.[2] | [2] |
| FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) | PLD1 and PLD2 (dual inhibitor) | Not specified | Breast cancer cell migration and invasion | Effective inhibition of migration is achieved when both PLD1 and PLD2 are inhibited.[3] | [3] |
Table 2: Comparison of GSK-3β Inhibitors
| Compound | Target(s) | IC50 | Experimental Model | Key Findings | Reference(s) |
| Tideglusib | GSK-3β (non-ATP competitive) | Not specified | Alzheimer's disease, progressive supranuclear palsy (clinical trials) | Potent anti-inflammatory and neuroprotective effects.[4] | [4] |
| SB-216763 | GSK-3β | 18 nM | In vitro kinase assay | Known GSK-3β inhibitor used as a positive control in assays. | [5] |
| Paullones | GSK-3α/β, CDK5/p25 | 4 ± 80 nM (GSK-3α/β) | Neurodegenerative disease models | Highly effective and selective inhibitor. | [6] |
| 9-ING-41 | GSK-3β | Not specified | Pancreatic and breast cancer cell lines | Enhances cytotoxicity of chemotherapy and suppresses cancer cell survival. |
Table 3: Comparison of JNK Inhibitors
| Compound | Target(s) | IC50 | Experimental Model | Key Findings | Reference(s) |
| SP600125 | JNK1, JNK2, JNK3 (ATP-competitive) | 40-90 nM | Acetaminophen-induced hepatotoxicity in mice | Marked protective effect against APAP toxicity in vitro and in vivo.[7] | [7][8][9] |
| BI-78D3 | JNK (substrate competitive) | 280 nM (in vitro kinase assay) | Concanavalin A-induced liver damage in mice | Blocks JNK-dependent liver damage and restores insulin sensitivity.[10] | [10][11] |
| AS601245 | JNK | Not specified | In vitro studies | ATP-competitive inhibitor, often used in vitro. | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating hepatoprotective compounds.
Experimental Protocols
Acetaminophen-Induced Acute Liver Injury Model
This protocol is based on the methodology used in the evaluation of this compound.[13]
-
Animal Model: Male C57BL/6 mice are typically used.
-
Fasting: Mice are fasted for 16 hours prior to acetaminophen administration to deplete glutathione stores, thereby increasing susceptibility to liver injury.
-
Acetaminophen (APAP) Administration: A solution of APAP in a suitable vehicle (e.g., phosphate-buffered saline) is administered via oral gavage at a dose of 500 mg/kg.
-
Test Compound Administration:
-
Protective Effect: The test compound (e.g., this compound) is dissolved in a vehicle (e.g., 1% DMSO in PBS) and administered intraperitoneally 30 minutes before APAP administration.
-
Therapeutic Effect: The test compound is administered 3 hours after the APAP challenge.
-
-
Sample Collection and Analysis:
-
Serum Analysis: Blood is collected at specified time points (e.g., 12 hours post-APAP) to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for histological examination of liver necrosis.
-
Survival Study: For lethal dose models (e.g., 750 mg/kg APAP), survival is monitored over a period of 72 hours.
-
Western Blot Analysis for Phosphorylated Proteins
This is a general protocol for detecting the phosphorylation status of proteins like GSK-3β and JNK.
-
Protein Extraction: Liver tissue or cultured hepatocytes are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-GSK-3β Ser9, anti-phospho-JNK) and total forms of the proteins overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
The available data strongly support the mechanism of action of this compound in ameliorating acetaminophen-induced liver injury through the inhibition of the PLD2/GSK-3β/JNK signaling pathway. Cross-validation with other compounds targeting this pathway reveals consistent outcomes, particularly with JNK inhibitors like SP600125, which also show protective effects in the same experimental model. While direct comparative studies under identical conditions are limited, the collective evidence highlights the therapeutic potential of modulating this signaling cascade. Further research with highly selective PLD2 inhibitors, such as ML395, and non-ATP competitive GSK-3β inhibitors, like Tideglusib, in liver injury models would be valuable for a more comprehensive understanding and for the development of novel therapeutic strategies. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Glycogen Synthase Kinase 3 Accelerated Liver Regeneration after Acetaminophen-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Jun N-terminal kinase plays a major role in murine acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
- 9. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of CAY10594 and Other PLD1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10594 and other prominent Phospholipase D1 (PLD1) inhibitors. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Phospholipase D (PLD) enzymes, particularly PLD1, are critical regulators of numerous cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1] Their dysregulation has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a known PLD inhibitor, with other selective PLD1 inhibitors, providing a comprehensive resource for researchers in the field.
Performance Comparison of PLD1 Inhibitors
The inhibitory activity of this compound and other selected PLD1 inhibitors, VU0359595 and A3373, has been quantified through in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Target | IC50 (in vitro) | IC50 (cellular) | Selectivity | Reference |
| This compound | PLD1 | 5.1 µM | 1.0 µM | Primarily a PLD2 inhibitor | [2] |
| PLD2 | 140 nM | 110 nM | [2] | ||
| VU0359595 | PLD1 | 3.7 nM | - | >1700-fold over PLD2 | [3][4] |
| PLD2 | 6.4 µM | - | [3][4] | ||
| A3373 | PLD1 | 325 nM | - | ~46-fold over PLD2 | [1] |
| PLD2 | 15.15 µM | - | [1] |
Note: A lower IC50 value indicates a higher potency of the inhibitor.
This compound is primarily a potent inhibitor of PLD2, with significantly weaker activity against PLD1.[2] In contrast, VU0359595 demonstrates high potency and remarkable selectivity for PLD1 over PLD2.[3][4] A3373 also shows potent and selective inhibition of PLD1.[1]
Experimental Methodologies
The following sections detail the generalized protocols for key experiments cited in the comparison of PLD1 inhibitors.
In Vitro PLD1 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on purified PLD1 enzyme activity. A common method involves a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
Principle: PLD1 hydrolyzes a substrate, such as phosphatidylcholine (PC), to produce choline and phosphatidic acid (PA). The choline produced is then oxidized by choline oxidase to generate hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a probe (e.g., Amplex Red) to generate a quantifiable fluorescent or colored product. The reduction in signal in the presence of an inhibitor corresponds to its inhibitory activity.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2).
-
Reconstitute purified PLD1 enzyme in the reaction buffer.
-
Prepare a stock solution of the substrate (e.g., phosphatidylcholine) in an appropriate solvent.
-
Prepare a detection mix containing choline oxidase, HRP, and a fluorescent/colorimetric probe in the reaction buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Add the PLD1 enzyme to the wells of a microplate.
-
Add the inhibitor dilutions or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and add the detection mix to each well.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Subtract the background signal (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular PLD Activity Assay
This assay measures the inhibition of PLD activity within a cellular context, providing insights into the inhibitor's cell permeability and effectiveness in a more physiological environment. A common method is the transphosphatidylation assay.
Principle: In the presence of a primary alcohol, such as 1-butanol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut) instead of phosphatidic acid.[5] By labeling cells with a radioactive lipid precursor (e.g., [3H]palmitic acid), the amount of radiolabeled PtdBut formed can be quantified as a measure of PLD activity.
Generalized Protocol:
-
Cell Culture and Labeling:
-
Plate cells (e.g., A549 lung cancer cells) in culture dishes and grow to a suitable confluency.[6]
-
Label the cells by incubating them with a medium containing a radioactive lipid precursor (e.g., [3H]palmitic acid) for several hours to allow for its incorporation into cellular phospholipids.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the labeled cells with various concentrations of the PLD1 inhibitor (e.g., this compound) or a vehicle control for a specific duration.
-
Add 1-butanol to the culture medium to a final concentration of 0.3-0.5%.
-
Stimulate the cells with an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA) to activate PLD, if necessary.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Lipid Extraction and Analysis:
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a tube.
-
Perform a lipid extraction using a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer method).
-
Separate the extracted lipids using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled PtdBut spot using autoradiography or a phosphorimager.
-
-
Data Analysis:
-
Calculate the amount of [3H]PtdBut as a percentage of the total radiolabeled phospholipids.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
PLD1 Signaling Pathways
PLD1 is a central node in various signaling pathways that regulate cell growth, proliferation, and morphology. The product of PLD1 activity, phosphatidic acid (PA), acts as a second messenger that recruits and activates downstream effector proteins.
Caption: Overview of the PLD1 signaling pathway.
mTOR Signaling: PA produced by PLD1 can directly bind to and activate the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[6][7]
Wnt/β-catenin Signaling: PLD1 and its product PA have been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and is often dysregulated in cancer.[3][8][9] Inhibition of PLD1 can affect the transcriptional activity of β-catenin.[9]
Actin Cytoskeleton Reorganization: PLD1 plays a role in regulating the dynamics of the actin cytoskeleton, which is essential for processes such as cell migration, invasion, and phagocytosis.[10]
Experimental Workflow for Screening PLD1 Inhibitors
The process of identifying and characterizing PLD1 inhibitors typically follows a structured workflow, starting from a large-scale screen and progressing to more detailed in vitro and cellular characterization.
Caption: A typical workflow for screening and characterizing PLD1 inhibitors.
This guide provides a foundational understanding for the comparative analysis of this compound and other PLD1 inhibitors. The provided data, protocols, and pathway diagrams are intended to aid researchers in designing and interpreting experiments aimed at understanding the roles of PLD1 in health and disease and in the development of novel therapeutic agents.
References
- 1. Phospholipase D meets Wnt signaling: a new target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Phospholipase D1 Inhibition Linked to Upregulation of ICAT Blocks Colorectal Cancer Growth Hyperactivated by Wnt/β-Catenin and PI3K/Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Interaction of PLD1b with actin in antigen-stimulated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Essential Control Experiments for CAY10594 Studies
This guide provides a comprehensive overview of essential control experiments for research involving CAY10594, a potent inhibitor of Phospholipase D2 (PLD2). Given its mechanism, this compound is utilized in studies of PLD-mediated signaling and in the context of ferroptosis, an iron-dependent form of cell death. This document outlines appropriate controls, alternative compounds, and detailed experimental protocols to ensure the specificity and validity of research findings.
Section 1: this compound in PLD2 Signaling Pathway Studies
This compound is a selective inhibitor of PLD2, an enzyme that hydrolyzes phosphatidylcholine to produce the second messenger phosphatidic acid (PA)[1]. PA is a critical signaling lipid involved in numerous cellular processes, including cell proliferation, migration, and vesicular trafficking[2]. This compound exhibits high potency against PLD2 (IC50 = 110-140 nM) and is also effective against PLD1 at higher concentrations (IC50 = 1.0-5.1 µM)[1]. One of its documented effects is the amelioration of acetaminophen (APAP)-induced liver injury by blocking the GSK-3β/JNK phosphorylation axis[3][4][5].
Proper controls are crucial to demonstrate that the observed effects of this compound are due to the specific inhibition of PLD2.
| Control/Alternative | Type | Purpose | Typical Concentration | Rationale |
| Vehicle (e.g., DMSO) | Negative | To control for the effects of the solvent used to dissolve this compound. | Match final this compound dilution | Ensures that observed effects are not due to solvent toxicity or off-target effects. |
| PLD2 siRNA/shRNA | Specificity | To confirm that the phenotype observed with this compound is specifically due to the loss of PLD2 function. | Varies by cell type | Genetic knockdown should phenocopy the effects of the chemical inhibitor. |
| Phorbol 12-myristate 13-acetate (PMA) | Positive | To activate PLD and confirm that the downstream pathway is functional in the experimental system. | 10-100 nM | PMA is a known activator of Protein Kinase C (PKC), which in turn activates PLD. |
| VU 0359595 | Alternative | A structurally different PLD1/PLD2 inhibitor. | 1-10 µM | Using an alternative inhibitor helps to rule out off-target effects specific to the chemical scaffold of this compound. |
| FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) | Alternative | A potent dual PLD1/PLD2 inhibitor. | 100-500 nM | Provides another chemical tool to confirm that PLD inhibition is responsible for the observed biological effect. |
This protocol is designed to assess the effect of this compound on a key downstream target in the context of APAP-induced injury[3][5].
-
Cell Culture and Treatment:
-
Plate primary hepatocytes or a relevant cell line (e.g., HepG2) at a density of 2x10^5 cells/well in a 6-well plate.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1 hour.
-
Introduce the stimulus, for example, Acetaminophen (APAP, 10 mM), for the indicated time (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-GSK-3β (Ser9) and total GSK-3β overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Section 2: this compound in Ferroptosis Studies
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation[6]. The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides[6][7]. Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) leads to the accumulation of lipid reactive oxygen species (ROS) and cell death[8]. While not a direct GPX4 inhibitor, this compound's role in modulating lipid metabolism via PLD2 can influence a cell's sensitivity to ferroptotic stimuli.
To validate that an observed cell death is ferroptosis and to compare the mechanism of this compound with established inducers.
| Control/Alternative | Type | Purpose | Typical Concentration | Rationale |
| Ferrostatin-1 (Fer-1) | Negative | To specifically inhibit ferroptosis by trapping lipid radicals. | 0.5-2 µM | If this compound-induced cell death is rescued by Fer-1, it suggests a ferroptotic mechanism[6]. |
| Deferoxamine (DFO) | Negative | To chelate intracellular iron, thereby inhibiting iron-dependent lipid peroxidation. | 50-100 µM | Rescue by DFO confirms the iron-dependency of the cell death, a hallmark of ferroptosis[6]. |
| Erastin | Positive / Comparator | To induce ferroptosis by inhibiting the System xc- cystine/glutamate antiporter, leading to GSH depletion. | 1-10 µM | Serves as a positive control for inducing ferroptosis and as a mechanistic comparator to this compound[6]. |
| RSL3 | Positive / Comparator | To induce ferroptosis by directly and covalently inhibiting GPX4. | 100-500 nM | A direct GPX4 inhibitor that allows for comparison of this compound's effects to the canonical ferroptosis pathway[9][10]. |
| Liproxstatin-1 | Negative | A potent spiroquinoxalinamine derivative that suppresses ferroptosis. | 20-100 nM | Similar to Fer-1, it acts as a radical-trapping antioxidant to confirm ferroptotic cell death[6]. |
This protocol uses the fluorescent probe C11-BODIPY(581/591) to quantify lipid peroxidation, a key event in ferroptosis[8].
-
Cell Culture and Treatment:
-
Plate cells in a black, clear-bottom 96-well plate or on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound, positive controls (Erastin, RSL3), and/or negative controls (Ferrostatin-1, DFO) for the desired duration (e.g., 6-24 hours). Include a vehicle-only control.
-
-
Probe Loading:
-
In the final 30-60 minutes of treatment, add C11-BODIPY(581/591) to each well at a final concentration of 1-5 µM.
-
Incubate at 37°C, protected from light.
-
-
Cell Preparation and Analysis (Flow Cytometry):
-
Wash cells with PBS and detach using trypsin.
-
Resuspend cells in PBS containing 1% FBS.
-
Analyze immediately on a flow cytometer.
-
The unoxidized probe fluoresces red (e.g., PE-Texas Red channel), while oxidation shifts its fluorescence to green (e.g., FITC channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
Cell Preparation and Analysis (Fluorescence Microscopy):
-
Wash cells twice with warm PBS.
-
Add fresh media or PBS for imaging.
-
Immediately visualize cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence.
-
Quantify the fluorescence intensity in both channels using image analysis software (e.g., ImageJ). An increase in the green signal relative to the red signal indicates lipid ROS accumulation.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Positive and Negative Regulation of Ferroptosis and Its Role in Maintaining Metabolic and Redox Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of CAY10594-Based Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phospholipase D2 (PLD2) inhibitor, CAY10594, with alternative compounds and methods. It aims to offer an objective resource for evaluating the reproducibility and context of experimental findings obtained using this molecule. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a potent and widely used inhibitor of PLD2, an enzyme implicated in various cellular processes, including signal transduction, cell migration, and vesicle trafficking. Research utilizing this compound has provided valuable insights into the role of PLD2 in cancer progression and tissue injury. This guide presents a comparative analysis of this compound's effects in two primary research areas: breast cancer cell invasion and acetaminophen-induced liver injury. It also provides an overview of alternative PLD inhibitors and methods for studying PLD2 signaling, offering a broader context for experimental design and data interpretation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key studies involving this compound and its alternatives.
Table 1: Inhibition of Breast Cancer Cell Invasion
| Compound/Method | Target(s) | Cell Line | Concentration | % Invasion Inhibition | Citation |
| This compound | PLD2 > PLD1 | MDA-MB-231 | Data not available in search results | Data not available in search results | Scott, S.A., et al. (2009) |
| FIPI | PLD1/PLD2 | MDA-MB-231 | Not specified | >70% (in vivo tumor growth and metastasis) | [1] |
| Halopemide Analogues | PLD1 or PLD2 preferential | Breast Cancer Cell Lines | Not specified | Effective inhibition of migration |
Note: While it is widely cited that this compound strongly inhibits the invasive migration of breast cancer cells, specific quantitative dose-response data was not available in the provided search results. The original publication by Scott, S.A., et al. in Nature Chemical Biology, 5(2), 108-117 (2009) should be consulted for this information.
Table 2: Amelioration of Acetaminophen (APAP)-Induced Acute Liver Injury in Mice
| Treatment | Dosage | Outcome | Result | Citation |
| This compound | 1, 2, 4, 8 mg/kg | Serum AST (U/L) | Dose-dependent decrease | |
| Serum ALT (U/L) | Dose-dependent decrease | |||
| 8 mg/kg (therapeutic) | Survival Rate | ~50% at 72h (vs. ~20% for vehicle) | ||
| Vehicle (APAP only) | - | Serum AST (U/L) | Elevated | |
| Serum ALT (U/L) | Elevated | |||
| Survival Rate | ~20% at 72h |
Experimental Protocols
Transwell Invasion Assay for Breast Cancer Cells
This protocol is a standard method for assessing the invasive potential of cancer cells in vitro.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound or alternative inhibitor
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for solidification.
-
Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or other inhibitors.
-
Seeding Cells: Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
-
Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope. The results can be expressed as the percentage of invasion relative to a vehicle-treated control.
Acetaminophen (APAP)-Induced Acute Liver Injury Mouse Model
This in vivo model is used to study drug-induced hepatotoxicity and the efficacy of potential therapeutic agents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
This compound
-
Vehicle (e.g., PBS with 1% DMSO)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 12-16 hours prior to APAP administration to enhance its hepatotoxicity.
-
Dosing:
-
Prophylactic Model: Administer this compound (e.g., 1, 2, 4, 8 mg/kg, intraperitoneally) or vehicle 1 hour before APAP challenge.
-
Therapeutic Model: Administer this compound (e.g., 8 mg/kg, intraperitoneally) or vehicle 3 hours after APAP challenge.
-
Administer a single high dose of APAP (e.g., 500 mg/kg, oral gavage or intraperitoneal injection).
-
-
Monitoring: Monitor the mice for clinical signs of distress and mortality for up to 72 hours.
-
Sample Collection: At a predetermined time point (e.g., 12 or 24 hours post-APAP), euthanize a subset of mice and collect blood and liver tissue.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to evaluate the extent of necrosis.
Mandatory Visualization
Signaling Pathways
References
A Head-to-Head Comparison of CAY10594 and Other Small Molecule Inhibitors in Cellular Signaling and Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the small molecule inhibitor CAY10594 with other inhibitors targeting related signaling pathways. The focus is on providing objective performance data and the experimental context necessary for informed decision-making in research and development.
Introduction to this compound
This compound is a potent and selective inhibitor of phospholipase D2 (PLD2).[1] PLD enzymes are critical signaling molecules that hydrolyze phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1][2] Dysregulation of PLD signaling has been implicated in various diseases, including cancer and inflammatory conditions. Notably, this compound has demonstrated protective effects in models of acetaminophen (APAP)-induced acute liver injury by modulating the Glycogen Synthase Kinase-3β (GSK-3β) and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4]
This guide will compare this compound with other small molecule inhibitors targeting PLD, GSK-3β, and JNK, providing a comprehensive overview of their biochemical potency and cellular effects.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro and cellular potency of this compound and comparable inhibitors.
Table 1: Potency of PLD Inhibitors
| Inhibitor | Target(s) | IC50 (in vitro) | IC50 (cellular) | Reference(s) |
| This compound | PLD2 > PLD1 | 140 nM | 110 nM | [1] |
| PLD1 | 5.1 µM | 1.0 µM | [1] | |
| ML298 | PLD2 | >20,000 nM (for PLD1) | 355 nM | [5][6] |
| ML395 | PLD2 | >30,000 nM (for PLD1) | 360 nM | [7][8] |
| FIPI | PLD1/PLD2 | 25 nM (PLD1), 20 nM (PLD2) | Not specified | [9] |
| VU0155069 | PLD1 | 46 nM | 11 nM | [10] |
Table 2: Potency of GSK-3β Inhibitors
| Inhibitor | Target(s) | IC50/Ki | Cellular Effects | Reference(s) |
| Tideglusib | GSK-3β | Non-ATP-competitive | Reduces tau phosphorylation, increases pro-apoptotic proteins in neuroblastoma models. | [11][12][13] |
| L803-mts | GSK-3β | Not specified | Accelerates liver regeneration after APAP-induced injury. | [14][15] |
| AR-A014418 | GSK-3β | IC50 = 104 nM, Ki = 38 nM | Potent and selective ATP-competitive inhibitor. | [16] |
Table 3: Potency of JNK Inhibitors
| Inhibitor | Target(s) | IC50 | Cellular Effects | Reference(s) |
| SP600125 | JNK1/2/3 | ATP-competitive | Marked protective effect against APAP toxicity in vitro and in vivo. | [17][18][19][20] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for evaluating inhibitors in an in vivo model of acetaminophen-induced liver injury.
Experimental Protocols
In Vivo Model of Acetaminophen-Induced Acute Liver Injury
This protocol is based on studies evaluating the therapeutic effects of small molecule inhibitors on APAP-induced hepatotoxicity.[3]
-
Animal Model: Male C57BL/6 mice are typically used.
-
Fasting: Mice are fasted for 16 hours prior to APAP administration to enhance susceptibility to liver injury.[3]
-
APAP Administration: A solution of acetaminophen (e.g., 500 mg/kg) is administered via oral gavage.[3]
-
Inhibitor Treatment:
-
Protective Effect: The inhibitor (e.g., this compound at 1-8 mg/kg) is administered, typically via intraperitoneal (i.p.) injection, 30 minutes to 1 hour before the APAP challenge.[4][21]
-
Therapeutic Effect: The inhibitor is administered at a set time point (e.g., 3 hours) after the APAP challenge.[3]
-
-
Sample Collection and Analysis:
-
Mice are sacrificed at various time points post-APAP administration (e.g., 12 hours).[4]
-
Histology: Livers are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess liver damage.[3]
-
Serum Analysis: Blood is collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.[4]
-
Western Blotting: Liver tissue lysates are used to analyze the phosphorylation status of key signaling proteins like GSK-3β and JNK.[4]
-
-
Survival Studies: For lethal dose models (e.g., 750 mg/kg APAP), animal survival is monitored over a period of time (e.g., 72 hours).[4]
In Vitro Hepatotoxicity Assay
This protocol is adapted from studies assessing the direct effects of inhibitors on hepatocytes.[3]
-
Cell Culture: Primary hepatocytes are isolated from mice.
-
Treatment: Hepatocytes are pre-incubated with the inhibitor (e.g., this compound at 10 µM) before being challenged with acetaminophen (e.g., 10 mM).[4]
-
Cytotoxicity Measurement: Lactate dehydrogenase (LDH) release into the culture medium is measured at different time points as an indicator of cell death.[3]
-
Western Blot Analysis: Cell lysates are collected to determine the phosphorylation levels of GSK-3β and other target proteins.[4]
Head-to-Head Performance Comparison
This compound (PLD2 Inhibitor)
-
Strengths: this compound demonstrates high potency and selectivity for PLD2 over PLD1.[1] In vivo studies show it can both protect against and treat APAP-induced liver injury, significantly improving survival rates.[3] Its mechanism of action involves the inhibition of the GSK-3β/JNK signaling axis.[3]
-
Considerations: While selective, it does inhibit PLD1 at higher concentrations.[1]
Alternative PLD Inhibitors (ML298, ML395, FIPI, VU0155069)
-
ML298 and ML395: These compounds offer very high selectivity for PLD2, with ML395 showing improved physicochemical and pharmacokinetic properties, making it a suitable tool for in vivo studies.[5][6][7][8]
-
FIPI: As a pan-PLD inhibitor, FIPI is useful for studying the combined effects of PLD1 and PLD2 inhibition.[9] Studies suggest that inhibiting both isoforms may be more effective in blocking cancer cell migration.[22]
-
VU0155069: This inhibitor provides a tool for specifically investigating the role of PLD1.[10]
GSK-3β and JNK Inhibitors (Tideglusib, L803-mts, SP600125)
-
GSK-3β Inhibitors: The protective effects of GSK-3β inhibition in APAP-induced liver injury have been demonstrated, with inhibitors like L803-mts promoting liver regeneration.[14][15] This suggests that targeting GSK-3β directly can be a valid therapeutic strategy. Silencing of GSK-3β has been shown to attenuate JNK activation, indicating a crosstalk between these pathways.[23][24]
-
JNK Inhibitors: SP600125 has shown significant protection against APAP-induced hepatotoxicity, highlighting the critical role of JNK in this process.[18][20] The protective effects are linked to the prevention of JNK translocation to the mitochondria.[3]
Conclusion
This compound is a valuable tool for investigating the role of PLD2 in various cellular processes and disease models. Its efficacy in mitigating APAP-induced liver injury underscores the therapeutic potential of targeting the PLD2/GSK-3β/JNK axis. For researchers requiring higher PLD2 selectivity, ML395 presents an excellent alternative with favorable in vivo properties. In contrast, FIPI and VU0155069 are suitable for dissecting the distinct and combined roles of PLD1 and PLD2. Furthermore, direct inhibition of downstream effectors with GSK-3β and JNK inhibitors offers alternative strategies for modulating these critical signaling pathways. The choice of inhibitor will ultimately depend on the specific research question and the desired level of target selectivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. A phospholipase D2 inhibitor, this compound, ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of Glycogen Synthase Kinase 3 Accelerated Liver Regeneration after Acetaminophen-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Glycogen Synthase Kinase 3 Accelerated Liver Regeneration after Acetaminophen-Induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. c-Jun N-terminal kinase plays a major role in murine acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. file.glpbio.com [file.glpbio.com]
- 22. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Silencing Glycogen Synthase Kinase-3β Inhibits Acetaminophen Hepatotoxicity and Attenuates JNK Activation and Loss of Glutamate Cysteine Ligase and Myeloid Cell Leukemia Sequence 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Silencing glycogen synthase kinase-3beta inhibits acetaminophen hepatotoxicity and attenuates JNK activation and loss of glutamate cysteine ligase and myeloid cell leukemia sequence 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe Disposal of CAY10594: A Procedural Guide
For researchers and scientists handling CAY10594, a potent inhibitor of phospholipase D, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound from the primary manufacturer was not publicly available, a safety data sheet for the same chemical compound (CAS Number: 1130067-34-3) from an alternative supplier indicates that it should be handled with care. As a standard practice for all laboratory chemicals, appropriate personal protective equipment should be worn at all times.
Recommended PPE:
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed as chemical waste, following the guidelines established by your institution's Environmental Health and Safety (EHS) department and in compliance with local, state, and federal regulations.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Solid waste (e.g., contaminated consumables) should be collected separately from liquid waste.
-
-
Waste Containment:
-
As per safety guidelines, "Keep the chemical in suitable and closed containers for disposal"[1].
-
Ensure waste containers are made of a material compatible with this compound and its solvent.
-
Containers must be securely sealed to prevent leaks or spills.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include any known hazard information and the date of waste generation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material and any contaminated debris into a suitable, sealed container for disposal as chemical waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials for disposal as hazardous waste.
Disposal Process Overview
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling CAY10594
When working with CAY10594, a potent and selective inhibitor of phospholipase D2 (PLD2), prioritizing safety and adhering to proper handling protocols is paramount.[1] This document provides essential information for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on standard laboratory practices for handling potent small molecule inhibitors, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
Core PPE Requirements:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Disposable Nitrile Gloves | Chemically resistant | Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
For procedures with a higher risk of aerosol generation, additional respiratory protection such as a fit-tested N95 respirator should be considered. Always work in a well-ventilated area, preferably within a chemical fume hood.
Operational Plans: Handling and Storage
Handling:
-
Engineering Controls: Use of a chemical fume hood is recommended when handling the solid compound or preparing stock solutions to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
Storage:
-
Temperature: Store at -20°C for long-term stability.[2]
-
Container: Keep the container tightly sealed to prevent degradation.
-
Stability: The compound is stable for at least four years when stored correctly.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be considered hazardous and handled by trained personnel or a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.
Experimental Protocols and Data
This compound is a potent inhibitor of PLD2, with an IC50 of 140 nM in vitro and 110 nM in cells.[1] It also inhibits PLD1 at higher concentrations (IC50 = 5.1 µM in vitro, 1.0 µM in cells).[1]
Solubility Data:
| Solvent | Solubility |
| DMF | 20 mg/ml[1][2] |
| DMSO | 20 mg/ml[1][2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml[1][2] |
For higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[2]
Experimental Workflow for Cellular Assays:
The following diagram outlines a general workflow for utilizing this compound in cell-based experiments to study its effect on signaling pathways.
Signaling Pathway Inhibition by this compound
This compound primarily targets the Phospholipase D (PLD) signaling pathway. PLD enzymes hydrolyze phosphatidylcholine (PC) to generate phosphatidic acid (PA), a critical second messenger involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting PLD2, this compound blocks the production of PA and subsequently modulates downstream signaling events.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
